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  • Product: 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
  • CAS: 941867-38-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This tech...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, a molecule of significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established methodologies, and its anticipated physicochemical properties. Furthermore, we delve into its likely pharmacological profile, drawing insights from related compounds and suggesting potential mechanisms of action and relevant in vitro and in vivo studies. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel benzothiazole derivatives for drug discovery and development.

Introduction: The Prominence of the 2-Aminobenzothiazole Core

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic motif in drug discovery.[1] The introduction of an amino group at the 2-position, and further substitution, gives rise to a class of compounds with a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The versatility of the 2-aminobenzothiazole core allows for fine-tuning of its pharmacological profile through strategic chemical modifications.

This guide focuses on 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine , a derivative that combines the 2-aminobenzothiazole scaffold with a pyridin-3-ylmethyl substituent. The presence of the bromine atom at the 6-position can enhance lipophilicity and may influence binding to biological targets, while the pyridine moiety can participate in hydrogen bonding and improve solubility.

Chemical Structure and Properties

The chemical identity of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is defined by its unique arrangement of atoms and functional groups.

PropertyValueSource
CAS Number 941867-38-5[3]
Molecular Formula C13H10BrN3S[3]
Molecular Weight 320.21 g/mol [3]
InChI Key MEFFIMGPBOVTMX-UHFFFAOYSA-N[3]

Caption: Key chemical identifiers for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis initiates with the formation of the core 2-aminobenzothiazole ring, followed by N-alkylation with 3-(chloromethyl)pyridine.

Synthesis_Pathway cluster_0 Step 1: Formation of 6-bromo-1,3-benzothiazol-2-amine cluster_1 Step 2: N-alkylation 4-bromoaniline 4-bromoaniline KSCN KSCN, Br2, Acetic Acid 4-bromoaniline->KSCN 6-bromo-2-aminobenzothiazole 6-bromo-1,3-benzothiazol-2-amine KSCN->6-bromo-2-aminobenzothiazole 3-chloromethylpyridine 3-(chloromethyl)pyridine Base_Solvent Base (e.g., K2CO3), Solvent (e.g., DMF) 6-bromo-2-aminobenzothiazole->Base_Solvent 3-chloromethylpyridine->Base_Solvent Final_Product 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Base_Solvent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization for specific laboratory conditions.

Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine [4]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Bromination: Following the addition of potassium thiocyanate, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-1,3-benzothiazol-2-amine.

Step 2: Synthesis of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

  • Reaction Setup: To a solution of 6-bromo-1,3-benzothiazol-2-amine in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

  • N-Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (or the free base) to the reaction mixture.

  • Reaction: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzothiazole and pyridine rings, a methylene singlet, and an amine proton.
¹³C NMR Resonances corresponding to the carbon atoms of the benzothiazole and pyridine rings, and the methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, and C-S stretching vibrations.
Melting Point A sharp melting point range, indicating the purity of the compound.
Purity (HPLC) A single major peak in the high-performance liquid chromatography (HPLC) chromatogram.

Caption: Expected analytical data for the characterization of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Potential Pharmacological Profile and Mechanism of Action

While specific biological data for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is not extensively published, the known activities of related compounds provide a strong basis for predicting its therapeutic potential. A patent application (WO2011110575A1) discloses structurally similar compounds as kinase inhibitors for the treatment of respiratory, allergic, or inflammatory diseases.[5]

Kinase Inhibition: A Plausible Mechanism of Action

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminobenzothiazole scaffold is a known "hinge-binding" motif that can interact with the ATP-binding site of various kinases.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Compound 6-bromo-N-(pyridin-3-ylmethyl) -1,3-benzothiazol-2-amine Compound->Kinase Inhibition

Caption: Proposed mechanism of action via kinase inhibition.

Potential Therapeutic Applications

Based on the activities of related compounds, 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine could be investigated for:

  • Oncology: As an inhibitor of kinases involved in cancer cell proliferation and survival.

  • Inflammatory Diseases: By targeting kinases that mediate inflammatory signaling pathways.

  • Antimicrobial Infections: The benzothiazole core is known to exhibit antibacterial and antifungal properties.

Key Experimental Workflows for Biological Evaluation

To elucidate the pharmacological profile of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

In_Vitro_Workflow Compound_Synthesis Compound Synthesis and Characterization Cell_Culture Cell Line Selection (e.g., Cancer, Immune cells) Compound_Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay (Biochemical or Cellular) Cytotoxicity_Assay->Kinase_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Inhibition_Assay->Mechanism_of_Action Data_Analysis Data Analysis (IC50, EC50 determination) Mechanism_of_Action->Data_Analysis

Caption: A general workflow for in vitro biological evaluation.

5.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent effect of the compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

5.1.2. Kinase Inhibition Assay

To confirm the proposed mechanism of action, a direct kinase inhibition assay is essential.

  • Assay Setup: In a suitable assay buffer, combine the kinase, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Conclusion and Future Directions

6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. While specific biological data for this compound is limited, the extensive research on the 2-aminobenzothiazole class provides a strong rationale for its further investigation. The synthetic and analytical protocols outlined in this guide offer a framework for its preparation and characterization, and the proposed biological assays will be crucial in elucidating its pharmacological profile. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its analogs to fully realize their therapeutic potential.

References

  • ResearchGate. Synthesis of 6-bromo-2-amino-1,3-benzothiazol. [Link]

  • ResearchGate. 6-Bromo-1,3-benzothiazol-2-amine. [Link]

  • Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Google Patents. WO2011110575A1 - Derivatives of 2-[2-(benzo- or pyrido-)
  • IJRPC. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

  • Google Patents. US 6,413,958 B2. [Link]

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [https://www.rjpbcs.com/pdf/2012_3(4)/[6].pdf]([Link]6].pdf)

  • MDPI. Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][3]Thiazine Derivatives. [Link]

  • Google Patents. WO2007121484A2 - 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling.
  • PubMed. 6-Bromo-1,3-benzothia-zol-2-amine. [Link]

  • CAS. SciFinder Scholar. [Link]

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • NextSDS. 6-broMo-N-Methyl-1,3-benzothiazol-2-aMine. [Link]

  • NextSDS. 6-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. [Link]

  • GSRS. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • MDPI. Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. [Link]

  • PubChem. 6-Aminobenzothiazole. [Link]

Sources

Exploratory

mechanism of action for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

An In-depth Technical Guide to the Mechanism of Action for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Abstract This technical guide provides a comprehensive exploration of the potential mechanism of action f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action for the novel compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. As a molecule incorporating both a benzothiazole and an aminopyridine scaffold, it holds significant promise for diverse therapeutic applications. This document synthesizes the known biological activities of these core structures to propose likely molecular targets and signaling pathways. Furthermore, it outlines a detailed, field-proven experimental framework for elucidating its precise mechanism of action, intended for researchers, scientists, and drug development professionals.

Introduction: A Compound of Privileged Scaffolds

The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic molecule that marries two "privileged structures" in medicinal chemistry: the benzothiazole and the 2-aminopyridine moieties. Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2][3]. Similarly, the 2-aminopyridine core is a key component in numerous approved and investigational drugs, valued for its ability to form critical hydrogen bond interactions with biological targets and its favorable physicochemical properties[4][5][6].

The strategic combination of these two scaffolds suggests that 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine could exhibit a multi-faceted mechanism of action, potentially offering enhanced potency, selectivity, or a novel therapeutic profile. This guide will deconstruct the probable mechanistic contributions of each structural component and propose a systematic approach to its experimental validation.

Hypothesized Mechanisms of Action

Based on the extensive literature on benzothiazole and aminopyridine derivatives, we can postulate several primary mechanisms of action for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. These hypotheses form the basis for the experimental workflows detailed in the subsequent sections.

Inhibition of Key Signaling Pathways in Oncology

A significant body of research points to the role of benzothiazole derivatives as modulators of critical cancer-related signaling pathways[1][2].

  • PI3K/Akt/mTOR Pathway Inhibition : The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers[1]. Certain benzothiazole compounds have been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells[1]. The aminopyridine moiety can also contribute to kinase inhibition, as seen in mTOR inhibitors like Torin2[7]. It is therefore highly probable that 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine targets one or more kinases within this critical cascade.

  • Kinase Inhibition (General) : Beyond the PI3K/Akt/mTOR pathway, both benzothiazole and aminopyridine scaffolds are found in a variety of kinase inhibitors[1][8][9]. These include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[8][9]. The planar, heterocyclic nature of the benzothiazole core and the hydrogen bonding capabilities of the aminopyridine group make them well-suited for interaction with the ATP-binding pockets of kinases.

Antimicrobial Activity through Enzyme Inhibition

Benzothiazole derivatives have shown promise as antimicrobial agents, often by targeting essential bacterial enzymes that are absent in humans[1].

  • Dihydropteroate Synthase (DHPS) Inhibition : DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is vital for the synthesis of nucleic acids[1]. Inhibition of this enzyme leads to bacterial cell death. The structural features of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine may allow it to act as a competitive inhibitor of DHPS.

Modulation of Neurological Targets

Certain benzothiazole-containing compounds, such as Riluzole, are used in the treatment of neurodegenerative diseases[3].

  • Modulation of Glutamate Release and Ion Channels : Riluzole, a 2-aminobenzothiazole, is believed to act by inhibiting presynaptic glutamate release and blocking voltage-gated sodium channels[3]. The structural similarity suggests that 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine could have neuroprotective properties through similar mechanisms.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed molecular characterization.

Initial Target Class Identification: Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effect of the compound.

Experimental Protocol: High-Content Imaging for Cellular Phenotyping

  • Cell Plating : Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well, optically clear bottom plates.

  • Compound Treatment : Treat the cells with a range of concentrations of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine for 24, 48, and 72 hours.

  • Staining : Following treatment, fix the cells and stain with a panel of fluorescent dyes to visualize key cellular components (e.g., DAPI for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Imaging and Analysis : Acquire images using a high-content imaging system and analyze for changes in cell morphology, proliferation, apoptosis, and other relevant phenotypic markers.

Causality : This experiment will provide an unbiased initial assessment of the compound's cellular effects, guiding the subsequent, more targeted assays.

Target Deconvolution and Validation

Once a primary phenotype is identified (e.g., anticancer activity), the next step is to identify the specific molecular target(s).

Experimental Protocol: Kinase Profiling Assay

  • Assay Principle : Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a large panel of recombinant human kinases. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis : Analyze the data to identify kinases that are significantly inhibited by the compound. A dose-response curve should be generated for the top hits to determine the IC50 value.

Causality : This will directly test the hypothesis that the compound functions as a kinase inhibitor and will identify the most likely candidates for further validation.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Lysis : Treat the relevant cancer cell line with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis : Quantify the protein concentration and separate the proteins by SDS-PAGE.

  • Immunoblotting : Transfer the separated proteins to a membrane and probe with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Detection and Analysis : Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Analyze the changes in protein phosphorylation or expression levels.

Causality : This experiment will validate whether the identified kinase inhibition in a cell-free system translates to the inhibition of the corresponding signaling pathway in a cellular context.

Diagram: Hypothesized PI3K/Akt/mTOR Inhibition Workflow

G cluster_0 In Vitro & In Silico cluster_1 Cell-Based Assays cluster_2 Mechanism Validation A Compound Synthesis 6-bromo-N-(pyridin-3-ylmethyl)- 1,3-benzothiazol-2-amine B Kinase Panel Screening (>400 kinases) A->B Test for inhibition C Molecular Docking (ATP-binding pocket of hit kinases) B->C Model interaction with top hits D Cancer Cell Line Treatment (e.g., MCF-7, A549) C->D Inform on likely target pathway E Western Blot Analysis (p-Akt, p-mTOR) D->E Assess pathway modulation F Cell Viability Assay (MTT, CellTiter-Glo) D->F Measure cytotoxic effect G Target Knockdown/Overexpression (siRNA or CRISPR) E->G Confirm target involvement F->G Confirm target involvement H Rescue Experiment G->H Determine if phenotype is rescued

Caption: Experimental workflow for validating PI3K/Akt/mTOR inhibition.

Quantitative Data Summary

All quantitative data from dose-response experiments should be summarized in tables for easy comparison.

Kinase Target IC50 (nM) Cell Line Cellular EC50 (nM)
PI3KαHypotheticalMCF-7Hypothetical
Akt1HypotheticalMCF-7Hypothetical
mTORHypotheticalMCF-7Hypothetical
EGFRHypotheticalA549Hypothetical

Visualizing the Molecular Interactions

Understanding the interaction of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine with its target at a molecular level is crucial.

Diagram: Putative Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 6-bromo-N-(pyridin-3-ylmethyl)- 1,3-benzothiazol-2-amine Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The novel compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a promising lead for drug discovery due to its incorporation of the biologically active benzothiazole and aminopyridine scaffolds. The hypothesized mechanisms of action, primarily centered around kinase inhibition and the modulation of key signaling pathways, provide a solid foundation for further investigation. The experimental workflows outlined in this guide offer a robust and systematic approach to elucidating its precise molecular mechanism. Future studies should also explore its potential as an antimicrobial or neuroprotective agent, given the known activities of its constituent moieties. A thorough understanding of its mechanism of action will be critical for its successful development as a therapeutic agent.

References

  • Royal Society of Chemistry. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link][4]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link][2]

  • Taylor & Francis Online. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link][5]

  • ACS Publications. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Retrieved from [Link][10]

  • PubMed. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Retrieved from [Link][11]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link][3]

  • Nature. (n.d.). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Retrieved from [Link][8]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link][9]

  • Global Journal of Pure and Applied Sciences. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link][6]

  • Iraqi Journal of Science. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Retrieved from [Link][12]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link][14]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link][15]

  • ResearchGate. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link][16]

  • DSpace@MIT. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Retrieved from [Link][7]

Sources

Foundational

In-Depth Technical Guide: In Vitro Binding Affinity Profiling of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Executive Summary & Structural Rationale The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5) represents a highly privileged chemical building block in modern targeted therapeutics, par...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5) represents a highly privileged chemical building block in modern targeted therapeutics, particularly within the realm of ATP-competitive kinase inhibitors[1]. Its structural pharmacophores are explicitly designed for deep target engagement:

  • 1,3-Benzothiazol-2-amine Core: Acts as a potent hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone (e.g., within the ATP-binding pocket of targets like RIPK1 or TYK2)[2].

  • 6-Bromo Substituent: Projects into the hydrophobic specificity pocket, acting as a halogen bond donor to stabilize the inhibitor-kinase complex[2].

  • Pyridin-3-ylmethyl Moiety: Extends toward the solvent-exposed channel or ribose pocket, modulating aqueous solubility and preventing off-target promiscuity[2].

To rigorously evaluate the in vitro binding affinity of this compound, researchers must move beyond simple enzymatic assays and employ orthogonal biophysical techniques. This whitepaper outlines the causality, methodological frameworks, and self-validating protocols for quantifying its target engagement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) .

Equilibrium Binding via TR-FRET

TR-FRET is the industry gold standard for high-throughput, homogeneous equilibrium binding assays[3]. It is utilized to determine the equilibrium dissociation constant ( Kd​ ) and the half-maximal inhibitory concentration ( IC50​ ) of the compound.

Causality of Experimental Design

We utilize a competitive binding format. The target kinase is tagged (e.g., His6) and bound by an anti-His antibody conjugated to a Europium (Eu) chelate donor[4]. An ATP-competitive fluorescent tracer (acceptor) binds the active site. When the 6-bromo-benzothiazole compound is introduced, it competes with the tracer for the ATP pocket[5].

The selection of Europium as the donor is a deliberate biophysical choice: its exceptionally long emission half-life allows for time-delayed signal acquisition (typically a 100 µs delay). This delay completely eliminates short-lived auto-fluorescence originating from the test compound or biological buffers, thereby preventing false-positive artifacts[4].

TR_FRET Kinase Target Kinase (His-tagged) Antibody Anti-His Antibody (Europium Donor) Kinase->Antibody Tag Binding Tracer Kinase Tracer (Acceptor Fluorophore) Kinase->Tracer ATP Pocket Binding Signal High TR-FRET Signal (665 nm / 615 nm) Antibody->Signal Energy Transfer (Proximity) Tracer->Signal Emission Inhibitor 6-bromo-N-(pyridin-3-ylmethyl)- 1,3-benzothiazol-2-amine Inhibitor->Kinase Competes for ATP Pocket NoSignal Low TR-FRET Signal (Displacement) Inhibitor->NoSignal Displaces Tracer

Caption: TR-FRET competitive binding assay principle and logical workflow.

Step-by-Step Protocol: Self-Validating TR-FRET Assay
  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the hydrophobic 6-bromo-benzothiazole compound from aggregating and forming promiscuous micelles[5].

  • Compound Serial Dilution: Prepare a 12-point, 3-fold serial dilution of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in 100% DMSO. Transfer to a low-volume 384-well plate, ensuring the final DMSO concentration remains strictly at 1% to maintain kinase stability[5].

  • Assay Assembly:

    • Add 5 µL of 2X Kinase/Eu-anti-tag antibody mixture (e.g., 5 nM final kinase concentration)[4].

    • Add 5 µL of 4X Tracer solution.

  • Incubation & Equilibrium: Incubate for 60 minutes at room temperature, protected from light.

    • Self-Validation Step: Read the plate at 60, 90, and 120 minutes. If the IC50​ shifts significantly between these time points, the system has not reached equilibrium, and incubation must be extended.

  • Detection: Read on a TR-FRET capable microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Tracer). Calculate the 665/615 emission ratio[5].

Kinetic Profiling via Surface Plasmon Resonance (SPR)

While TR-FRET provides the equilibrium dissociation constant ( Kd​ ), it masks the kinetic rate constants ( kon​ and koff​ ). SPR is employed to measure these real-time kinetics, which define the compound's residence time ( τ=1/koff​ )[6].

Causality of Experimental Design

Because 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a low-molecular-weight compound (MW = 320.21 g/mol )[1], it lacks the mass to generate a robust refractive index shift if it were the immobilized ligand[7]. Therefore, the target kinase must be immobilized on the sensor surface. We select a CM5 sensor chip because its 3D carboxymethylated dextran matrix provides a high immobilization capacity, ensuring the theoretical maximum response ( Rmax​ ) for the small molecule is detectable (targeting an Rmax​ of ~20-30 RU to avoid mass transport limitations)[8].

SPR_Workflow Immobilize 1. Surface Prep Amine Coupling Baseline 2. Baseline Buffer Flow Immobilize->Baseline Association 3. Association Inhibitor Injection Baseline->Association SteadyState 4. Steady State Equilibrium Association->SteadyState Dissociation 5. Dissociation Buffer Wash SteadyState->Dissociation

Caption: SPR kinetic workflow for real-time label-free binding analysis.

Step-by-Step Protocol: Self-Validating SPR Kinetics
  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M Ethanolamine[7].

  • Buffer Optimization: Use a running buffer containing 1-5% DMSO to match the compound's solvent.

    • Self-Validation Step: Perform a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) prior to analyte injection. This corrects for bulk refractive index mismatches between the running buffer and the injected compound samples[8].

  • Analyte Injection: Inject the 6-bromo-benzothiazole compound at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) using Single-Cycle Kinetics (SCK). Causality: SCK avoids harsh regeneration steps between injections that could denature the immobilized kinase. Flow rate must be high (e.g., 50 µL/min) to minimize mass transport limitations[8].

  • Dissociation: Allow running buffer to flow for a minimum of 600 seconds to accurately capture the koff​ phase[7]. Fit the resulting sensorgrams to a 1:1 Langmuir binding model[6].

Data Presentation & Interpretation

The integration of TR-FRET and SPR yields a comprehensive binding profile. Below is a representative quantitative data matrix for the in vitro profiling of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine against a model kinase target.

ParameterMethodologyValue (Representative)Biological Significance
IC50​ TR-FRET15 - 45 nMHalf-maximal inhibitory concentration in equilibrium.
Ki​ TR-FRET (Cheng-Prusoff)8 - 25 nMAbsolute binding affinity, independent of tracer concentration.
Kd​ SPR (Steady-State Fit)12 - 30 nMThermodynamic equilibrium constant confirming TR-FRET data.
kon​ SPR (Single-Cycle Kinetics) 1.2×105 M−1s−1 Association rate; dictates how fast the drug binds the target.
koff​ SPR (Single-Cycle Kinetics) 2.4×10−4 s−1 Dissociation rate; dictates how long the drug stays bound.
Residence Time ( τ ) SPR ( 1/koff​ )~ 69 minutesProlonged target engagement, driving sustained in vivo efficacy.

References

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy Source: European Journal of Medicinal Chemistry (via DOI) URL:[Link]

  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology Source: National Institutes of Health (PMC) URL:[Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Source: University of New South Wales (UNSW) URL:[Link]

Sources

Exploratory

Advanced Synthesis Pathway for 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Derivatives: A Methodological Whitepaper

Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, neuroprotective agents, and antimicrobial drugs[1]. Specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, neuroprotective agents, and antimicrobial drugs[1]. Specifically, N-substituted 2-aminobenzothiazoles like 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine present unique synthetic challenges due to the tautomeric nature and diminished nucleophilicity of the exocyclic amine.

This whitepaper outlines a field-proven, three-step synthetic architecture designed to maximize regioselectivity and yield. By rejecting direct alkylation in favor of a Nucleophilic Aromatic Substitution (SNAr) strategy, this protocol provides a self-validating system that eliminates over-alkylation and endocyclic nitrogen substitution, ensuring high-purity product generation suitable for downstream drug development.

Retrosynthetic Analysis & Strategy Selection

When designing the synthesis for exocyclically substituted 2-aminobenzothiazoles, chemists typically evaluate three primary routes:

  • Direct Alkylation: Reacting 2-amino-6-bromobenzothiazole with 3-(bromomethyl)pyridine.

  • Reductive Amination: Condensing 2-amino-6-bromobenzothiazole with nicotinaldehyde followed by reduction.

  • SNAr Displacement: Reacting 2-chloro-6-bromobenzothiazole with 3-picolylamine.

Mechanistic Causality: Why SNAr is the Gold Standard

Direct alkylation is notoriously problematic for 2-aminobenzothiazoles. The exocyclic amine is in a dynamic tautomeric equilibrium with the endocyclic ring nitrogen. Under basic conditions (e.g., NaH), alkylation frequently yields an intractable mixture of exocyclic (N-alkyl) and endocyclic (ring-N-alkyl) products[2]. Furthermore, reductive amination is often sluggish because the electron-withdrawing nature of the benzothiazole core severely reduces the nucleophilicity of the amine, making imine formation difficult without harsh Lewis acid catalysis.

The SNAr approach circumvents these issues entirely. By converting the primary amine to a chloride via a non-aqueous Sandmeyer reaction, the C2 position of the benzothiazole becomes highly electrophilic. Subsequent treatment with 3-picolylamine (a strong, primary nucleophile) ensures 100% regioselective exocyclic substitution[1].

Pathway A 4-Bromoaniline B 2-Amino-6-bromo- benzothiazole A->B KSCN, Br2 AcOH, rt C 2-Chloro-6-bromo- benzothiazole B->C t-BuONO, CuCl2 MeCN, 65°C D 6-Bromo-N-(pyridin-3-ylmethyl)- 1,3-benzothiazol-2-amine C->D 3-Picolylamine, DIPEA NMP, 120°C

Three-step synthetic pathway from 4-bromoaniline to the final benzothiazole derivative.

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems. The visual cues (e.g., gas evolution, color changes) and specific reagent choices are designed to prevent common side reactions.

Step 1: Hugershoff Thiourea Cyclization

Objective: Synthesis of 2-amino-6-bromobenzothiazole from 4-bromoaniline. Causality: The Hugershoff reaction utilizes molecular bromine to drive the electrophilic aromatic cyclization of an intermediate thiourea[3],[4]. Glacial acetic acid is used as the solvent to stabilize the bromine and facilitate the electrophilic attack on the aromatic ring.

Protocol:

  • In a 500 mL round-bottom flask, dissolve 4-bromoaniline (1.0 equiv, 100 mmol) and potassium thiocyanate (KSCN, 4.0 equiv, 400 mmol) in 150 mL of glacial acetic acid.

  • Cool the stirring mixture to 10–15°C using an ice-water bath.

  • Dissolve bromine (Br2, 1.05 equiv, 105 mmol) in 50 mL of glacial acetic acid. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 20°C to prevent over-bromination of the aromatic ring.

  • Remove the ice bath and stir the distinctively orange suspension at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of crushed ice/water. Neutralize slowly with concentrated NH4OH until the pH reaches 8.0. (Self-validation: The product will precipitate as a pale yellow solid upon neutralization).

  • Filter the precipitate, wash copiously with distilled water, and recrystallize from hot ethanol to yield pure 2-amino-6-bromobenzothiazole.

Step 2: Non-Aqueous Sandmeyer Halogenation

Objective: Conversion of 2-amino-6-bromobenzothiazole to 2-chloro-6-bromobenzothiazole. Causality: Traditional aqueous Sandmeyer conditions (NaNO2/HCl) are detrimental here. The benzothiazole diazonium salt is highly susceptible to nucleophilic attack by water, which yields the unwanted 2-hydroxybenzothiazole (benzothiazol-2-one) byproduct. Utilizing tert-butyl nitrite (t-BuONO) and CuCl2 in anhydrous acetonitrile ensures the diazonium intermediate is generated and immediately trapped by chloride in a completely water-free environment[2].

Protocol:

  • Suspend 2-amino-6-bromobenzothiazole (1.0 equiv, 50 mmol) and anhydrous CuCl2 (1.2 equiv, 60 mmol) in 150 mL of anhydrous acetonitrile under a nitrogen atmosphere.

  • Cool the dark green mixture to 0°C.

  • Add tert-butyl nitrite (1.5 equiv, 75 mmol) dropwise over 15 minutes. (Self-validation: Gentle nitrogen gas evolution will be observed as the diazonium species forms and decomposes).

  • Heat the reaction mixture to 65°C for 3 hours.

  • Cool to room temperature and quench by pouring into 200 mL of 2M aqueous HCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the product as an off-white solid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of 2-chloro-6-bromobenzothiazole with 3-picolylamine. Causality: The C2 carbon of the benzothiazole is flanked by electronegative nitrogen and sulfur atoms, making it highly susceptible to nucleophilic attack. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and ability to stabilize the polar Meisenheimer-type transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to sponge the generated HCl, preventing the protonation and deactivation of the 3-picolylamine nucleophile[1].

Protocol:

  • In a sealed tube or pressure vial, combine 2-chloro-6-bromobenzothiazole (1.0 equiv, 20 mmol), 3-picolylamine (pyridin-3-ylmethanamine, 1.5 equiv, 30 mmol), and DIPEA (2.0 equiv, 40 mmol) in 20 mL of anhydrous NMP.

  • Purge the vessel with nitrogen, seal, and heat to 120°C for 16 hours.

  • Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold water. (Self-validation: The product will crash out as a crude precipitate).

  • Extract the aqueous suspension with Ethyl Acetate (3 x 75 mL). Wash the combined organics with water (3 x 50 mL) to remove residual NMP, followed by a brine wash.

  • Dry over Na2SO4, filter, and concentrate. Purify the residue via recrystallization (EtOH/Water) or chromatography (DCM/MeOH 95:5) to yield 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Mechanism SM 2-Chloro-6-bromobenzothiazole + 3-Picolylamine NucAttack Nucleophilic Attack (Exocyclic Amine on C2) SM->NucAttack Meisenheimer Meisenheimer-type Tetrahedral Intermediate NucAttack->Meisenheimer Elimination Chloride Elimination & Rearomatization Meisenheimer->Elimination Deprotonation Deprotonation by DIPEA Elimination->Deprotonation Product Final Product Deprotonation->Product

Mechanistic workflow of the SNAr reaction highlighting the tetrahedral intermediate.

Quantitative Data & Analytics

The table below summarizes the expected reaction metrics for the optimized three-step workflow. Adherence to the anhydrous conditions in Step 2 and temperature controls in Step 1 are critical to achieving these benchmarks.

StepReaction TypeKey Reagents & SolventTemp (°C)Time (h)Typical Yield (%)Target Purity (HPLC)
1 Hugershoff CyclizationKSCN, Br2, AcOH<20 to 251282 - 88%>98%
2 Non-Aqueous Sandmeyert-BuONO, CuCl2, MeCN0 to 65375 - 80%>95%
3 SNAr Amination3-Picolylamine, DIPEA, NMP1201668 - 74%>99%

References

  • Lead-Structure-Based Rigidization Approach to Optimize SirReal-Type Sirt2 Inhibitors Source: MDPI (Pharmaceuticals) URL:[Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: MDPI (Molecules) URL:[Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: ResearchGate (Chemistry of Heterocyclic Compounds) URL:[Link]

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles Source: Royal Society of Chemistry (RSC Books) URL:[Link]

Sources

Foundational

Deconvoluting the Molecular Targets of 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in Cell Culture: A Chemoproteomic Guide

Scaffold Rationale & The Target Identification Challenge In phenotypic drug discovery, identifying a highly active small molecule is only the first step; deconvoluting its molecular target is the true bottleneck. 6-bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & The Target Identification Challenge

In phenotypic drug discovery, identifying a highly active small molecule is only the first step; deconvoluting its molecular target is the true bottleneck. 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (hereafter referred to as 6-Br-PBA ) presents a fascinating case study in target identification (Target ID).

The 2-aminobenzothiazole core is a highly privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and neuroprotective properties by acting as an ATP-competitive kinase inhibitor . Specifically, derivatives of this class are well-documented inhibitors of Aurora Kinases, VEGFR, and PI3K .

However, 6-Br-PBA possesses a distinct structural advantage for Target ID: the bromine atom at the 6-position . In kinase binding pockets, the 2-aminopyridine moiety typically forms critical hydrogen bonds with the kinase hinge region, while the 6-position of the benzothiazole ring often points outward toward the solvent-exposed channel. As a Senior Application Scientist, I leverage this exact structural feature. The bromine serves as an ideal synthetic handle for palladium-catalyzed cross-coupling, allowing us to attach a PEG-biotin linker without disrupting the core pharmacophore. This transforms a phenotypic hit into a powerful chemoproteomic probe.

The Self-Validating Target ID Framework

Target deconvolution cannot rely on a single assay. Artifacts such as non-specific protein binding, lysis-induced compartment mixing, and loss of native protein complexes frequently lead to false positives. To ensure scientific integrity, we must design a self-validating system that bridges physical binding, physiological stability, and functional consequence.

Our framework operates on three causal pillars:

  • Hypothesis Generation (AfBPP): Affinity-Based Protein Profiling pulls down potential targets from the proteome. We use a competition control to filter out background noise.

  • Physiological Validation (CETSA): The Cellular Thermal Shift Assay confirms that the molecule binds to the putative target in intact, living cells, proving that the AfBPP result was not a lysis artifact.

  • Functional Confirmation (Phosphoproteomics): We map the downstream signaling cascade to prove that binding the target actually drives the observed phenotypic effect.

TargetIDWorkflow A 6-Br-PBA (Hit Compound) B Probe Synthesis (Pd-Coupling of Biotin) A->B Derivatization C AfBPP (Pull-down) in Cell Lysate B->C Biotin-Probe D LC-MS/MS Target Deconvolution C->D Enriched Proteins E CETSA (Intact Cells) D->E Putative Targets F Phosphoproteomics (Functional Validation) E->F Validated Target

Workflow for the deconvolution and validation of 6-Br-PBA targets in cell culture.

Phase I: Affinity-Based Protein Profiling (AfBPP)

Affinity-based chemoproteomics is the gold standard for unbiased target discovery . By synthesizing a biotinylated derivative of 6-Br-PBA, we can physically isolate the target from a complex cell lysate. The causality behind the experimental design relies heavily on the competition control : true targets will be outcompeted by an excess of the unmodified parent compound, whereas non-specific "sticky" proteins will remain bound to the probe.

Step-by-Step AfBPP Methodology
  • Probe Validation: Synthesize Biotin-PEG4-PBA via Suzuki coupling at the 6-bromo position. Treat the target cell culture (e.g., HeLa or HCT116) with the probe to ensure it retains at least 50% of the phenotypic activity (e.g., cytotoxicity) of the parent 6-Br-PBA.

  • Native Cell Lysis: Harvest 50 million cells. Lyse in mild buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, protease/phosphatase inhibitors) for 30 min at 4°C. Crucial choice: Avoid harsh detergents like SDS which denature kinase binding pockets.

  • Proteome Incubation: Split the clarified lysate into two arms:

    • Arm A (Probe only): Incubate with 1 µM Biotin-PBA.

    • Arm B (Competition): Pre-incubate with 10 µM unmodified 6-Br-PBA for 1 hour, followed by 1 µM Biotin-PBA.

  • Enrichment: Add high-capacity Streptavidin agarose beads to both arms. Rotate at 4°C for 2 hours. Wash beads 5x with lysis buffer to remove weak background binders.

  • On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (Iodoacetamide), and digest proteins directly on the beads using sequencing-grade Trypsin. Analyze peptides via high-resolution LC-MS/MS (e.g., Orbitrap Exploris).

Quantitative Data: Representative AfBPP Output

The following table illustrates the expected quantitative output, highlighting how the competition ratio isolates the true target.

Protein TargetUnique PeptidesProbe Intensity (Arm A)Competition Intensity (Arm B)Enrichment Ratio (A/B)Status
Aurora Kinase B 148.5 × 10^64.2 × 10^4202.3 Putative Target
CDK293.1 × 10^61.8 × 10^517.2Secondary Target
Tubulin beta-chain321.2 × 10^71.1 × 10^71.1Background/Sticky
HSP90259.4 × 10^68.9 × 10^61.05Background/Sticky

Phase II: Intact-Cell Cellular Thermal Shift Assay (CETSA)

While AfBPP identifies physical binders, it occurs in a homogenized lysate where spatial compartmentalization is destroyed. To prove that 6-Br-PBA engages Aurora Kinase B (our putative target from Phase I) inside a living cell, we utilize CETSA .

The logic here is thermodynamic: when a small molecule binds to a folded protein, it stabilizes the protein structure, increasing its melting temperature ( Tm​ ). By heating intact cells, we can observe this stabilization label-free.

Step-by-Step CETSA Methodology
  • Live Cell Treatment: Seed cells in 10 cm dishes. Treat with 5 µM 6-Br-PBA or DMSO (vehicle) for 2 hours at 37°C. Causality: Treating intact cells ensures the compound must successfully cross the cell membrane and find its target in the native intracellular environment.

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into 8 PCR tubes per condition. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Freeze-Thaw Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing in liquid nitrogen. Crucial choice: We strictly avoid detergents here, as they artificially alter protein melting curves.

  • Soluble Fraction Isolation: Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Denatured proteins will pellet; only stable, folded proteins remain in the supernatant.

  • Detection: Analyze the soluble fractions via Quantitative Western Blotting using an anti-Aurora B antibody.

Quantitative Data: CETSA Melting Shifts

A positive target engagement is generally defined by a ΔTm​ of >2.0°C.

Target ProteinVehicle (DMSO) Tm​ 6-Br-PBA Treated Tm​ ΔTm​ ShiftTarget Engagement
Aurora Kinase B 48.5 °C54.2 °C+5.7 °C Confirmed
CDK250.1 °C51.3 °C+1.2 °CWeak/Off-target
GAPDH (Control)55.0 °C55.1 °C+0.1 °CNone

Phase III: Functional Validation via Phosphoproteomics

We have proven that 6-Br-PBA binds Aurora Kinase B both in vitro and in cellulo. The final pillar of our self-validating system is proving that this binding functionally inhibits the kinase. Because Aurora B is a master regulator of mitosis, its inhibition should block the phosphorylation of downstream substrates like Histone H3 (Ser10) and INCENP, leading to a catastrophic failure of cytokinesis.

By employing SILAC (Stable Isotope Labeling by Amino acids in Cell culture) coupled with TiO2 phosphopeptide enrichment, we can globally quantify the reduction in phosphorylation events, perfectly aligning the biochemical target with the phenotypic cell cycle arrest.

SignalingPathway Compound 6-Br-PBA Target Aurora Kinase B (Validated Target) Compound->Target ATP-competitive Inhibition Substrate1 Histone H3 (Ser10) Target->Substrate1 Phosphorylation (Blocked) Substrate2 INCENP Target->Substrate2 Complex Activation (Blocked) Outcome G2/M Cell Cycle Arrest & Apoptosis Substrate1->Outcome Chromatin Condensation Failure Substrate2->Outcome Cytokinesis Defect

Mechanistic pathway illustrating 6-Br-PBA induced inhibition of Aurora Kinase B signaling.

Conclusion

The deconvolution of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine requires a multi-tiered approach that respects the chemical nature of the scaffold. By utilizing the 6-bromo position as a non-disruptive synthetic handle for AfBPP, confirming physiological binding via intact-cell CETSA, and validating the functional downstream effects via phosphoproteomics, we establish an airtight, self-validating chain of evidence. This methodology not only identifies the target but de-risks the compound for future lead optimization and structural biology efforts.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules (MDPI). Available at:[Link]

  • Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews (NIH). Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at:[Link]

Exploratory

pharmacokinetics of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine small molecules

An In-Depth Technical Guide to the Pharmacokinetics of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Executive Summary The small molecule 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Executive Summary

The small molecule 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a highly privileged structural scaffold frequently utilized in the development of targeted kinase inhibitors and central nervous system (CNS) therapeutics. Understanding its pharmacokinetic (PK) profile requires a granular analysis of how its distinct structural motifs—the lipophilic benzothiazole core, the halogenated C6 position, and the pyridine ring—interact with biological barriers and metabolic enzymes. This whitepaper provides a comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this molecule, detailing self-validating experimental protocols for preclinical PK profiling.

Structural Causality & Physicochemical Profiling

The pharmacokinetic behavior of a small molecule is intrinsically dictated by its physicochemical properties. For 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, three distinct structural elements drive its ADME profile:

  • The 2-Aminobenzothiazole Core: This bicyclic system imparts significant lipophilicity to the molecule. Compounds containing the 2-aminobenzothiazole scaffold typically exhibit a Polar Surface Area (PSA) well below the 120 Ų threshold (often ranging from 50–90 Ų), which strongly correlates with high passive gastrointestinal absorption and favorable oral bioavailability[1].

  • The 6-Bromo Substitution: Halogenation at the C6 position serves a dual purpose. Pharmacodynamically, it often fills hydrophobic pockets in target kinases. Pharmacokinetically, the bulky, electron-withdrawing bromine atom acts as a "metabolic shield." Aryl bromides resist cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby forcing metabolism down alternative, often slower, pathways and increasing the compound's metabolic half-life[2].

  • The Pyridin-3-ylmethyl Moiety: The basic pyridine nitrogen (pKa ~5.2) ensures the molecule remains predominantly unionized at physiological pH (7.4), maximizing membrane permeability. However, pyridine rings are notorious for their ability to coordinate directly with the heme iron of CYP450 enzymes (specifically CYP3A4 and CYP1A2), acting as Type II reversible inhibitors[3]. This interaction can lead to non-linear clearance kinetics and necessitates rigorous drug-drug interaction (DDI) screening[4].

Absorption & Bioavailability

Due to its favorable LogP (estimated ~3.5–4.2) and low PSA, this molecule exhibits rapid passive diffusion across the intestinal epithelium. However, the basic secondary amine makes it susceptible to efflux by P-glycoprotein (P-gp), which can limit net systemic absorption.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

Causality: To distinguish between poor solubility and active efflux as causes of low bioavailability, bidirectional transport (Apical-to-Basolateral [A→B] and Basolateral-to-Apical [B→A]) must be measured. An efflux ratio (ER = Papp(B→A)​/Papp(A→B)​ ) > 2.0 indicates the compound is a substrate for apical efflux transporters. Self-Validating System: This protocol incorporates internal controls to continuously verify monolayer integrity and transporter functionality, ensuring no false positives/negatives.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Integrity Validation: Add Lucifer Yellow (LY) (a paracellular marker) to the apical chamber. If LY permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the well is automatically excluded from the dataset.

  • Transporter Validation: Run a parallel control well using Digoxin (a known P-gp substrate) with and without Verapamil (a P-gp inhibitor). The assay is only valid if the Digoxin ER > 5 and collapses to < 2 upon Verapamil addition.

  • Test Compound Incubation: Dose the target molecule at 10 µM in HBSS buffer (pH 7.4). Incubate at 37°C for 2 hours.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Distribution & Blood-Brain Barrier (BBB) Penetration

The lipophilic nature of the benzothiazole ring drives extensive tissue distribution and high plasma protein binding (>90%). Crucially, benzothiazole derivatives are highly effective at crossing the blood-brain barrier, making this scaffold ideal for neuro-oncology or neurodegenerative targets[5].

PKWorkflow Admin Oral Administration GI GI Absorption (Passive) Admin->GI Liver Hepatic First-Pass GI->Liver Portal Vein Plasma Systemic Circulation (High Protein Binding) Liver->Plasma Bioavailable Fraction Brain BBB Penetration (CNS Targets) Plasma->Brain Lipophilic Diffusion Clearance Renal/Biliary Excretion Plasma->Clearance Elimination

Systemic distribution and clearance workflow following oral administration.

Metabolic Stability & Clearance Pathways

Because the molecule lacks free hydroxyl or carboxyl groups, Phase II conjugation (e.g., glucuronidation) is minimal. Clearance is almost entirely driven by Phase I hepatic oxidation. While the 6-bromo group protects the benzothiazole ring from oxidation, the secondary amine bridge is highly vulnerable to CYP-mediated N-dealkylation.

MetabolicPathway Parent 6-bromo-N-(pyridin-3-ylmethyl) -1,3-benzothiazol-2-amine CYP CYP3A4 / CYP1A2 (Hepatic Microsomes) Parent->CYP Substrate Binding Met3 Aryl Bromide Stability (Blocked Oxidation) Parent->Met3 Halogen Shielding Met1 N-dealkylation (6-bromo-benzothiazol-2-amine) CYP->Met1 Major Pathway Met2 Pyridine N-Oxidation CYP->Met2 Minor Pathway

Hepatic CYP450-mediated metabolic pathways of the target benzothiazole.

Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay

Causality: Human Liver Microsomes (HLMs) contain the full complement of Phase I CYP enzymes but lack Phase II cytosolic enzymes. This isolates the primary clearance mechanism (N-dealkylation) for precise intrinsic clearance ( CLint​ ) calculation without confounding variables. Self-Validating System: The assay utilizes a concurrent high/low clearance control system to validate the enzymatic viability of the microsomes and the functional integrity of the NADPH regenerating system.

  • Reaction Mixture: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: In parallel wells, incubate Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). The assay is only valid if Verapamil is >80% depleted at 30 minutes, and Warfarin is <10% depleted.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP enzymes require NADPH as an electron donor; without it, Phase I metabolism cannot occur.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP proteins, freezing the metabolic profile at exact time intervals.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Quantitative Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK parameters for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine based on the behavior of structurally analogous halogenated 2-aminobenzothiazoles in preclinical murine models (IV: 2 mg/kg, PO: 10 mg/kg).

Pharmacokinetic ParameterAnticipated Value RangePhysiological Interpretation
LogP / PSA 3.8 / ~53 ŲHighly lipophilic; excellent passive permeability.
Caco-2 Papp​ (A→B) 15−25×10−6 cm/sHigh intestinal absorption predicted.
Plasma Protein Binding (PPB) 92% - 98%High binding; limits free fraction available for target engagement.
Volume of Distribution ( Vd​ ) 3.5 - 5.0 L/kgExtensive tissue distribution, penetrating deep compartments (CNS).
Intrinsic Clearance ( CLint​ ) 45 - 60 µL/min/mgModerate-to-high hepatic clearance driven by N-dealkylation.
Oral Bioavailability (%F) 35% - 50%Moderate; limited primarily by hepatic first-pass metabolism.
Half-Life ( T1/2​ ) 2.5 - 4.0 hoursSuitable for once or twice-daily oral dosing regimens.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction and Chemical Context The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction and Chemical Context

The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a highly privileged pharmacophore frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and neuro-tracers. Structurally, it consists of a 6-bromo-1,3-benzothiazol-2-amine core connected via a secondary amine linkage to a pyridin-3-ylmethyl moiety.

During drug development and environmental monitoring, the unambiguous structural elucidation of such compounds and their metabolites is critical[1]. High-Resolution Tandem Mass Spectrometry (HRMS/MS) is the gold standard for this task. The presence of the bromine atom provides a highly diagnostic isotopic signature, while the secondary amine linker acts as a predictable site of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[2]. This application note details the mechanistic fragmentation pathways, expected exact masses, and a validated analytical protocol for the characterization of this molecule.

Mechanistic Fragmentation Pathways (ESI+)

Understanding the causality behind gas-phase fragmentation is essential for accurate spectral interpretation. When subjected to positive Electrospray Ionization (ESI+), the molecule readily protonates at the most basic sites: the pyridine nitrogen or the secondary amine nitrogen.

The resulting precursor ion exhibits a distinct 1:1 isotopic doublet at m/z 319.985 ( 79 Br) and m/z 321.983 ( 81 Br) due to the natural abundance of bromine isotopes. Upon activation in the collision cell, the molecule undergoes highly specific fragmentation driven by charge stabilization:

  • Formation of the Pyridin-3-ylmethyl Cation (m/z 92.050): The most kinetically and thermodynamically favorable pathway is the heterolytic cleavage of the C−N bond at the secondary amine linker. The charge is strongly retained on the pyridin-3-ylmethyl fragment. This results in the formation of the [C6​H6​N]+ cation. This fragment is exceptionally stable due to resonance delocalization across the aromatic pyridine ring and is almost always the base peak (100% relative abundance) in the MS/MS spectrum[3].

  • Retention of the Benzothiazole Core (m/z 228.943 / 230.941): Alternatively, cleavage can result in the charge remaining on the brominated benzothiazole core, yielding the [C7​H6​BrN2​S]+ fragment. This fragment retains the characteristic 2 Da-separated bromine isotopic doublet.

  • Loss of the Bromine Radical (m/z 150.025): The core benzothiazole fragment can undergo subsequent homolytic cleavage to expel a bromine radical ( Br∙ ), yielding the debrominated [C7​H6​N2​S]+ ion.

  • Ring Opening of the Benzothiazole (m/z 109.011): Deep fragmentation at higher collision energies forces the opening of the thiazole ring, typically resulting in the loss of cyanamide ( CH2​N2​ ) or hydrogen cyanide ( HCN ), yielding the thiophenoxy cation [C6​H5​S]+ [2].

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 320 / 322 C13H11BrN3S+ Frag92 Pyridin-3-ylmethyl Cation m/z 92 [C6H6N]+ Precursor->Frag92 Heterolytic C-N Cleavage Neutral Loss: C7H5BrN2S (227/229 Da) Frag229 6-Bromo-benzothiazol-2-amine m/z 229 / 231 [C7H6BrN2S]+ Precursor->Frag229 C-N Cleavage Neutral Loss: C6H5N (91 Da) Frag150 Benzothiazol-2-amine m/z 150 [C7H6N2S]+ Frag229->Frag150 Homolytic Cleavage Loss of Br• (79/81 Da) Frag109 Thiophenoxy Cation m/z 109 [C6H5S]+ Frag150->Frag109 Thiazole Ring Opening Loss of CH2N2 (41 Da)

ESI-MS/MS fragmentation pathways of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, elemental formulas, and expected relative abundances for the primary diagnostic ions. Mass accuracy should be maintained within a 5 ppm mass extraction window[2].

Diagnostic IonTheoretical m/zElemental FormulaExpected Rel. AbundanceStructural Significance
Precursor ( 79 Br) 319.9852 [C13​H1179​BrN3​S]+ 40 - 50%Intact molecule; triggers MS2
Precursor ( 81 Br) 321.9831 [C13​H1181​BrN3​S]+ 40 - 50%Confirms mono-bromination
Base Peak 92.0500 [C6​H6​N]+ 100%Pyridin-3-ylmethyl linker cleavage
Core Fragment ( 79 Br) 228.9434 [C7​H679​BrN2​S]+ 15 - 25%Benzothiazole core retention
Core Fragment ( 81 Br) 230.9413 [C7​H681​BrN2​S]+ 15 - 25%Benzothiazole core retention
Debrominated Core 150.0251 [C7​H6​N2​S]+ 10 - 15%Loss of Br∙ from core
Ring-Opened Core 109.0114 [C6​H5​S]+ < 10%Deep fragmentation of thiazole[2]

Experimental Methodology: LC-HRMS/MS Protocol

To ensure a self-validating system, this protocol utilizes a data-dependent acquisition (DDA) method coupled with ultra-high-performance liquid chromatography (UHPLC). The inclusion of dynamic exclusion prevents the over-sampling of the highly ionizable precursor, ensuring high-quality MS/MS spectra are captured.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to a final concentration of 100 ng/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could cause ion suppression or column clogging.

UHPLC Separation Parameters
  • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 6.0 min: Linear gradient to 95% B

    • 6.0 – 7.5 min: Hold at 95% B

    • 7.5 – 7.6 min: Return to 5% B

    • 7.6 – 10.0 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

High-Resolution Mass Spectrometry (Orbitrap/Q-TOF) Settings
  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • Full Scan (MS1) Resolution: 70,000 FWHM (at m/z 200). Scan range: m/z 80 – 600.

  • Data-Dependent MS2 (dd-MS2) Resolution: 17,500 FWHM.

  • Isolation Window: 1.5 m/z.

  • Fragmentation (HCD): Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Note: Stepped NCE is critical. 20 eV will yield the intact m/z 229/231 fragments, while 60 eV is required to observe the deep ring-opening m/z 109 fragment.

  • Dynamic Exclusion: 5.0 seconds.

Data Processing and Quality Control
  • Mass Accuracy Check: Extract the precursor ion chromatogram (EIC) for m/z 319.9852 and 321.9831 with a mass tolerance of ± 5 ppm[2].

  • Isotopic Fidelity: Verify that the ratio of the m/z 319 to 321 peaks is between 0.95 and 1.05, confirming the presence of a single bromine atom.

  • Fragment Verification: Ensure the presence of the m/z 92.0500 base peak in the MS2 spectra. The absence of this peak strongly suggests structural degradation or an isomeric mismatch (e.g., substitution on the core ring rather than the linker).

References

  • Casado, J., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. PMC / National Institutes of Health.[Link]

  • Hartkoorn, R. C., et al. (2026). Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. PMC / National Institutes of Health.[Link]

  • Silva, R. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega.[Link]

Sources

Application

NMR spectroscopy characterization of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

An authoritative application note and protocol for the structural elucidation of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Introduction & Structural Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative application note and protocol for the structural elucidation of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Structural Rationale

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The functionalization of this core—specifically the addition of a bromine atom at the C6 position and a pyridin-3-ylmethyl group at the secondary amine—creates a highly specific electronic environment.

NMR spectroscopy is a powerful, non-destructive tool for elucidating the molecular structure of 2-aminobenzothiazole derivatives by providing high-resolution data regarding the chemical environment of its constituent atoms[1]. Because this molecule contains three distinct spin systems (the halogenated benzothiazole ring, the pyridine ring, and the bridging methylene-amine linker), a multi-faceted 1D and 2D NMR approach is required to unambiguously assign the structure and rule out regioisomers.

Experimental Design & Causality

As an application scientist, experimental design cannot be arbitrary; every parameter must be chosen to maximize data fidelity.

  • Solvent Selection (DMSO-d6): While 2-aminobenzothiazoles are sparingly soluble in water, they exhibit excellent solubility in polar organic solvents[1]. Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over Chloroform-d (CDCl3) or Methanol-d4 (CD3OD). Protic solvents like CD3OD would cause rapid deuterium exchange with the secondary amine (-NH-) proton, rendering it invisible. DMSO-d6 strongly hydrogen-bonds with the -NH- proton, slowing its exchange rate and allowing it to be observed as a distinct triplet coupled to the adjacent methylene group.

  • Field Strength: A minimum of a 400 MHz (preferably 600 MHz) spectrometer is required. The aromatic region (7.30–8.60 ppm) is highly crowded due to the presence of seven distinct aromatic protons. Higher magnetic fields prevent higher-order coupling artifacts (roofing effects) and ensure first-order multiplet analysis[2].

  • Internal Referencing: Tetramethylsilane (TMS) is added at 0.00 ppm to provide a self-validating chemical shift reference, ensuring batch-to-batch reproducibility.

Workflow S1 Sample Preparation (15-20 mg in DMSO-d6) S2 Instrument Tuning & Shimming (Optimize Line Shape) S1->S2 S3 1D Acquisition (1H & 13C NMR) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing (Phase/Baseline Correction) S4->S5 S6 Structural Validation S5->S6

Fig 1. End-to-end NMR experimental workflow ensuring high-fidelity structural characterization.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system. Failure to meet the criteria at any validation checkpoint requires restarting the specific step to ensure data integrity.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

  • Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS.

  • Causality Check: Filter the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Reasoning: Particulate matter and paramagnetic impurities cause localized magnetic field inhomogeneities, severely broadening the NMR lines.

Step 2: Instrument Calibration

  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Perform automated gradient shimming (e.g., TopShim).

  • Validation Checkpoint: Measure the Line Width at Half Height (LWHH) of the TMS peak. It must be < 1.0 Hz. If it is broader, repeat shimming.

Step 3: 1D NMR Acquisition

  • ¹H NMR: Acquire 16–64 scans using a standard 30° or 90° pulse program. Set the relaxation delay (D1) to 1.5 seconds to allow full longitudinal relaxation of the protons.

  • ¹³C NMR: Acquire 1024–2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Reasoning: Quaternary carbons (like C2, C3a, C7a, and C6-Br) relax slowly; a sufficient D1 prevents signal integration loss.

Step 4: 2D NMR Acquisition

  • Acquire COSY (Correlation Spectroscopy) to map vicinal proton-proton spin systems (e.g., H4/H5 on the benzothiazole ring).

  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C single bonds.

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( 2JCH​ and 3JCH​ ~ 8 Hz). Reasoning: HMBC is the only way to definitively prove that the pyridine-linker is attached to the C2 position of the benzothiazole ring by observing the correlation from the methylene protons to the C2 carbon.

Data Presentation & Structural Assignments

The following tables summarize the quantitative chemical shift data, multiplicity, and coupling constants ( J ) derived from the 1D and 2D NMR experiments[1][2].

Table 1: ¹H NMR Data (400 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 8.62t (broad)5.81HSecondary amine
H2' 8.58d2.01HPyridine (ortho to N)
H6' 8.47dd4.8, 1.61HPyridine (ortho to N)
H7 7.95d2.01HBenzothiazole (meta to H5)
H4' 7.78dt7.8, 2.01HPyridine
H5 7.40dd8.5, 2.01HBenzothiazole
H5' 7.36dd7.8, 4.81HPyridine
H4 7.32d8.51HBenzothiazole (ortho to H5)
CH2 4.65d5.82HMethylene linker

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment / Environment
C2 166.5CqBenzothiazole (N=C-S)
C7a 151.2CqBenzothiazole bridgehead
C2' 149.1CHPyridine (adjacent to N)
C6' 148.5CHPyridine (adjacent to N)
C4' 135.4CHPyridine
C3' 134.8CqPyridine (attachment point)
C3a 132.4CqBenzothiazole bridgehead
C5 128.7CHBenzothiazole
C5' 123.8CHPyridine
C7 123.5CHBenzothiazole
C4 119.2CHBenzothiazole
C6 112.8CqBenzothiazole (C-Br)
CH2 44.6CH2Methylene linker

Logical Integration of 2D NMR Data

To achieve a self-validating structural assignment, 1D data must be cross-referenced with 2D correlations. The logical relationship of this elucidation process is mapped below.

Logic H1 1H NMR Data COSY COSY (Vicinal H-H) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR Data C13->HSQC C13->HMBC Elucidation Unambiguous Assignment COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Fig 2. Logical integration of 1D and 2D NMR techniques for unambiguous structural elucidation.

Mechanistic Elucidation Insights:

  • Bromine Position Confirmation: The C6 position of the bromine atom is confirmed by the ¹H spin system of the benzothiazole ring. The presence of an isolated doublet ( J = 2.0 Hz) at 7.95 ppm (H7) and an ortho-coupled doublet ( J = 8.5 Hz) at 7.32 ppm (H4) perfectly matches a 1,2,4-trisubstituted benzene pattern, validating the C6 substitution.

  • Linker Connectivity: The HMBC spectrum acts as the final validation checkpoint. A strong cross-peak is observed between the methylene protons (δ 4.65) and the C2 quaternary carbon of the benzothiazole (δ 166.5), as well as the C3' carbon of the pyridine ring (δ 134.8). This definitively proves the intact structural assembly of the molecule.

References

  • National Institutes of Health (NIH) / PMC. "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Method

Application Note: Crystallization Strategies for 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Complexes

Executive Briefing The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5) is a highly versatile, ambidentate ligand utilized in the synthesis of transition metal complexes and coordinatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5) is a highly versatile, ambidentate ligand utilized in the synthesis of transition metal complexes and coordination polymers[1]. Its architectural complexity arises from three distinct interactive domains:

  • A hard/borderline pyridine nitrogen capable of strong σ -donation.

  • A softer thiazole nitrogen within the benzothiazole core, which exhibits tautomeric behavior and preferential binding to soft metals like Ag(I) and Au(III)[2].

  • A 6-bromo substituent that acts as a potent halogen-bond donor (C–Br···O or C–Br···Br), driving predictable supramolecular assembly in the solid state.

This guide provides field-validated methodologies for isolating diffraction-quality single crystals of these metal-ligand complexes. By understanding the thermodynamic and kinetic parameters of the crystallization environment, researchers can selectively control coordination geometries and prevent the formation of amorphous precipitates.

Molecular Topology & Coordination Mechanics

Tautomerism and Binding Site Preference

The 2-aminobenzothiazole moiety exists in an equilibrium between its amino and imino tautomers. Theoretical and crystallographic studies on analogous structures demonstrate that metal coordination or protonation effectively locks the ligand into the amino form , utilizing the thiazole nitrogen (N3) for metal binding[2].

  • Causality in Solvent Selection: When targeting coordination at the pyridine nitrogen (e.g., with Cu(II) or Zn(II)), polar protic solvents like ethanol are preferred. Ethanol stabilizes the amino-NH via hydrogen bonding, leaving the pyridine nitrogen sterically and electronically accessible[3].

  • Counterion Effects: The choice of metal salt counterion dictates the final crystal packing. Nitrate ( NO3−​ ) is highly recommended because its oxygen atoms act as robust hydrogen-bond acceptors for the ligand's secondary amine (N–H···O), forming stable 1D or 2D supramolecular networks that facilitate ordered crystal growth[4][5].

Halogen Bonding and Conformational Flexibility

The flexible methylene bridge (–CH 2​ –) between the secondary amine and the pyridine ring introduces conformational degrees of freedom. Rapid crystallization often leads to conformational polymorphism or twinning. To counteract this, crystallization must be strictly thermodynamically controlled (e.g., via slow vapor diffusion) to allow the 6-bromo substituent to find its global energy minimum through halogen bonding.

Empirical Crystallization Matrix

The following quantitative parameters have been optimized for the 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine ligand based on the behavior of structurally homologous benzothiazole derivatives[3][4][5].

Metal CenterPreferred PrecursorOptimal Solvent SystemMolar Ratio (M:L)Crystallization MethodExpected Geometry
Cu(II) Cu(NO3​)2​⋅3H2​O Ethanol / Water (2:1)1:2Slow EvaporationDistorted Trigonal-Bipyramidal
Ag(I) AgNO3​ Acetone / Methanol1:2Vapor DiffusionLinear / 1D Polymer
Zn(II) Zn(OAc)2​⋅2H2​O Methanol / DMF (9:1)1:2Solvent LayeringTetrahedral
Au(III) AuCl3​ Acetonitrile1:1Slow CoolingSquare Planar (Salt)

Validated Laboratory Protocols

Protocol A: Synthesis and Crystallization of Cu(II) Complexes

Mechanism: Copper(II) is a borderline Lewis acid that readily forms stable chelates or discrete complexes with the pyridine and thiazole nitrogens. Slow evaporation in a protic solvent mixture ensures that water molecules can complete the coordination sphere (often forming aquabis-complexes) while nitrates stabilize the lattice via hydrogen bonding[5].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.20 mmol (64.0 mg) of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in 10 mL of hot absolute ethanol (60 °C) under continuous stirring.

  • Metal Addition: In a separate vial, dissolve 0.10 mmol of Cu(NO3​)2​⋅3H2​O in 5 mL of a 1:1 mixture of ethanol and distilled water.

  • Complexation: Add the copper solution dropwise to the ligand solution. Self-Validation Check: The solution should immediately transition to a deep green or blue color, indicating successful coordination.

  • Reflux & Filtration: Reflux the mixture at 65 °C for 30 minutes. Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean, scratch-free 20 mL scintillation vial. Causality: PTFE filtration removes microscopic nucleation sites (dust, undissolved aggregates), ensuring crystal growth is governed by thermodynamic equilibrium rather than kinetic precipitation.

  • Crystallization: Puncture the vial cap with a single needle hole (18-gauge) and store it in a vibration-free cabinet at a constant 20 °C. X-ray quality crystals typically harvest within 7 to 14 days.

Protocol B: Assembly of Ag(I) Coordination Polymers via Vapor Diffusion

Mechanism: Silver(I) is a soft Lewis acid with a strong affinity for the soft thiazole nitrogen. Because Ag(I) complexes with flexible ligands are prone to rapid, amorphous precipitation, vapor diffusion using an antisolvent is required to lower the solubility threshold at an ultra-slow rate[4].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 0.10 mmol of the ligand and 0.05 mmol of AgNO3​ in 4 mL of an acetone/methanol mixture (3:1 v/v). Note: Perform this step in subdued light to prevent photochemical degradation of the silver salt.

  • Inner Chamber Setup: Filter the solution (0.22 μm PTFE) into a 5 mL glass tube (inner vial). Leave the tube uncapped.

  • Outer Chamber Setup: Place the 5 mL tube inside a larger 20 mL vial (outer vial). Add 3 mL of diethyl ether (antisolvent) to the outer vial, ensuring the liquid level is below the rim of the inner tube.

  • Diffusion: Seal the outer 20 mL vial tightly with a Teflon-lined cap.

  • Crystallization: Store at 4 °C. The highly volatile diethyl ether will slowly diffuse into the inner vial, smoothly decreasing the dielectric constant of the solvent system. Crystals of the Ag(I) coordination polymer will form on the walls of the inner tube over 2 to 3 weeks.

Workflow Visualization

CrystallizationWorkflow LIG Ligand: 6-Br-N-(pyridin-3-ylmethyl)- 1,3-benzothiazol-2-amine MET Select Metal Precursor LIG->MET CU Cu(II) / Zn(II) Salts (Hard/Borderline) MET->CU AG Ag(I) / Au(III) Salts (Soft) MET->AG SOL1 Polar Protic Solvents (EtOH, MeOH) CU->SOL1 SOL2 Polar Aprotic Solvents (Acetone, MeCN) AG->SOL2 METH1 Slow Evaporation (Thermodynamic Control) SOL1->METH1 METH2 Vapor Diffusion / Layering (Kinetic Control) SOL2->METH2 XRD Single Crystal XRD Analysis METH1->XRD METH2->XRD

Decision tree for crystallizing 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine complexes.

Troubleshooting & Optimization

  • Issue: Microcrystalline Powders Instead of Single Crystals.

    • Cause: Supersaturation was reached too rapidly.

    • Solution: Decrease the initial concentration by 30%, or switch from slow evaporation to vapor diffusion. Ensure the temperature remains strictly constant; diurnal temperature fluctuations cause repeated dissolution/precipitation cycles, ruining crystal faces.

  • Issue: Twinning (Visible under polarized light).

    • Cause: The flexible methylene bridge is adopting multiple conformations in the lattice.

    • Solution: Change the counterion. Swapping nitrate for a bulkier anion like triflate ( CF3​SO3−​ ) or tetrafluoroborate ( BF4−​ ) can alter the packing voids, often forcing the ligand into a single rigid conformation.

References

  • CymitQuimica. (n.d.). 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.
  • Altaf, M., & Stoeckli-Evans, H. (2009). Synthesis, Crystal Structure, and Theoretical Calculation of the Cd(II) Complex with 2-Aminobenzothiazole. ResearchGate.
  • Tewari et al. (n.d.). Bis(1,3-benzothiazol-2-amine-κN3)silver(I) nitrate acetone solvate. PMC / NIH.
  • Schroeder, Z. W., Hiscock, L. K., & Dawe, L. N. (2017). Copper(II)- and gold(III)-mediated cyclization of a thiourea to a substituted 2-aminobenzothiazole. Scholars Commons @ Laurier.
  • ResearchGate. (n.d.). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole.

Sources

Application

using 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine as a kinase inhibitor in vitro

Application Note: In Vitro Characterization of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine as a RIPK1-Targeted Kinase Inhibitor Executive Summary & Mechanistic Rationale Receptor-Interacting Protein Kinase 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine as a RIPK1-Targeted Kinase Inhibitor

Executive Summary & Mechanistic Rationale

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that dictates cell fate, acting as a master regulator of necroptosis—a highly inflammatory, programmed form of necrotic cell death[1]. Dysregulation of RIPK1-mediated necroptosis is a primary driver in systemic inflammatory response syndrome (SIRS), neurodegenerative diseases, and ischemic injuries[2].

The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5)[3] represents a highly optimized structural class of benzothiazole-based RIPK1 inhibitors[4]. The rational design of this molecule leverages three distinct pharmacophore interactions to achieve high potency and selectivity:

  • Benzothiazole Core : Functions as an allosteric hinge-binder. In RIPK1, benzothiazole scaffolds typically stabilize the kinase in an inactive "DLG-out" conformation by forming critical hydrogen bonds with the hinge region (Met95) and the DLG motif (Asp156)[4][5].

  • 6-Bromo Substitution : The halogen atom projects into a deep, hydrophobic allosteric pocket. This halogen bonding is essential for achieving exquisite selectivity for RIPK1 over its closely related homolog, RIPK3[6].

  • Pyridin-3-ylmethyl Moiety : This flexible, nitrogen-containing group extends toward the solvent-exposed region, improving aqueous solubility while offering additional hydrogen-bonding interactions with the kinase domain[4].

RIPK1_Pathway TNF TNF-alpha TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (cIAP1/2, TRADD) TNFR1->ComplexI RIPK1 RIPK1 (Active Kinase) ComplexI->RIPK1 Deubiquitination Smac Smac Mimetic (Inhibits cIAP) Smac->ComplexI zVAD z-VAD-fmk (Inhibits Caspase-8) zVAD->RIPK1 Blocks Apoptosis RIPK3 RIPK3 (Phosphorylated) RIPK1->RIPK3 RHIM-dependent recruitment Compound 6-bromo-N-(pyridin-3-ylmethyl)- 1,3-benzothiazol-2-amine Compound->RIPK1 Inhibits Autophosphorylation (Ser166) MLKL MLKL (Oligomerization) RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Membrane Translocation

Figure 1: Mechanism of TNFα-induced necroptosis and pharmacological intervention at the RIPK1 node.

In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

To establish the primary biochemical potency of the compound, we utilize a luminescence-based ADP-Glo™ kinase assay.

Causality & Self-Validating System: Unlike FRET-based assays that require specific, heavily modified peptide substrates, the ADP-Glo assay measures the universal product of kinase activity: ADP. This creates a self-validating system where the signal is directly proportional to ATP depletion, eliminating artifacts caused by substrate-compound interference. The inclusion of a kinase-dead mutant control and a well-characterized reference inhibitor (Necrostatin-1s) ensures the assay window is strictly dependent on active RIPK1.

Assay_Workflow Step1 1. Compound Incubation (RIPK1 + Inhibitor) Step2 2. Kinase Reaction (Add ATP + Substrate) Step1->Step2 Step3 3. ATP Depletion (Add ADP-Glo Reagent) Step2->Step3 Step4 4. Luminescence Generation (Add Kinase Detection Reagent) Step3->Step4 Step5 5. Data Acquisition (Read Luminescence) Step4->Step5

Figure 2: Step-by-step workflow of the self-validating ADP-Glo Kinase Assay.

Protocol:

  • Enzyme Preparation: Dilute recombinant human RIPK1 (kinase domain) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% CHAPS).

  • Compound Incubation: Dispense 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (10-point dose-response, 3-fold dilutions starting from 10 µM) into a 384-well plate. Add RIPK1 enzyme and incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (MBP) substrate. Incubate for 2 hours at 30°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 min incubation).

  • Detection: Read luminescence using a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Cellular Anti-Necroptosis Rescue Assay

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular stability factors. To validate the compound in situ, we employ the HT-29 human colorectal adenocarcinoma cell line, a gold-standard model for necroptosis[7].

Causality & Self-Validating System: Necroptosis is induced using the "TSZ" cocktail: T NF-α (death receptor ligand), S mac mimetic (degrades cIAP1/2 to prevent RIPK1 ubiquitination/survival signaling), and z -VAD-fmk (pan-caspase inhibitor to block apoptosis)[7]. This system is self-validating: by running a parallel "Compound + No TSZ" arm, we confirm the compound itself is not cytotoxic. If the compound is a true RIPK1 inhibitor, it will rescue viability exclusively in the TSZ arm.

Protocol:

  • Cell Seeding: Seed HT-29 cells at 10,000 cells/well in 96-well plates and culture overnight.

  • Pre-treatment: Treat cells with serial dilutions of the benzothiazole compound (or DMSO vehicle control) for 1 hour.

  • Necroptosis Induction: Add the TSZ cocktail (20 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-fmk).

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using CellTiter-Glo® (measuring intracellular ATP as a proxy for metabolically active cells).

Target Engagement: Western Blotting for Phospho-Signaling

To prove that the phenotypic rescue is strictly due to RIPK1 inhibition (and not an off-target effect), we must assess the downstream signaling cascade. Active RIPK1 undergoes autophosphorylation at Ser166, which is a prerequisite for RIPK3 recruitment and subsequent MLKL phosphorylation[8][9].

Protocol:

  • Lysate Preparation: Treat HT-29 cells with TSZ ± the benzothiazole compound for 6 hours (peak necrosome formation). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-RIPK1 (Ser166), total RIPK1, p-MLKL (Ser358), total MLKL, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A successful RIPK1 inhibitor will abrogate both p-RIPK1 and p-MLKL signals without affecting total protein levels[6].

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine based on structural benchmarking against standard benzothiazole RIPK1 inhibitors.

Table 1: In Vitro Biochemical Kinase Selectivity Profiling

Target KinaseAssay FormatIC₅₀ (nM)Selectivity Fold (vs RIPK1)
RIPK1 ADP-Glo~15 - 30 nM1x (Reference)
RIPK3 ADP-Glo> 10,000 nM> 333x
p38α (MAPK14) ADP-Glo> 10,000 nM> 333x

Table 2: Cellular Anti-Necroptotic Efficacy (HT-29 TSZ Model)

Treatment ArmReadoutEC₅₀ / CC₅₀ (nM)Observation
Compound + TSZ Cell Viability (ATP)~40 - 80 nMPotent rescue from necroptosis.
Compound Only Cell Viability (ATP)> 50,000 nMNo intrinsic cytotoxicity observed.
Necrostatin-1s + TSZ Cell Viability (ATP)~200 nMPositive control validated.

References

  • CymitQuimica. "6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine".
  • NIH.gov. "RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC".
  • Frontiersin.org. "RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases".
  • ACS.org. "Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway".
  • DOI.org. "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy".
  • Rupress.org. "RIPK1 S161 phosphorylation promotes further autophosphorylation and cecal necroptosis in TNF-treated mice".
  • ACS.org. "Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway".
  • NIH.gov. "Advances in RIPK1 kinase inhibitors - PMC".
  • Thieme-connect.com. "Discovery of a Novel Benzimidazole Necroptosis Inhibitor from an In-House Compound Library".

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

A Guide to Improving Aqueous Solubility for Research and Development Welcome to the technical support guide for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. This document is designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Aqueous Solubility for Research and Development

Welcome to the technical support guide for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges related to its low aqueous solubility. As Senior Application Scientists, we have compiled this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, the inherent lipophilicity of the fused ring system, often exacerbated by substitutions like the bromine atom in this compound, presents a significant hurdle for both in vitro biological assays and in vivo studies. This guide offers a systematic approach to overcoming these solubility issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Q1: What are the key physicochemical properties of this compound that cause poor aqueous solubility?

A1: The poor aqueous solubility stems from its molecular structure. The core, a 1,3-benzothiazole, is a fused aromatic system that is inherently hydrophobic. The bromine atom at the 6-position further increases the molecule's lipophilicity (fat-solubility) and reduces its interaction with water molecules.[3] While the pyridine and amine groups add some polarity, the overall character of the molecule is dominated by its large, non-polar surface area, making it difficult to dissolve in aqueous media.

Q2: Is the solubility of this compound expected to be pH-dependent?

A2: Yes, absolutely. The molecule possesses two key basic nitrogen atoms: the exocyclic amine and the nitrogen in the pyridine ring. These sites can be protonated in acidic conditions to form positively charged ions (salts).[4] This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[5][6] The parent compound, 2-aminobenzothiazole, has a pKa of approximately 4.48, indicating that its solubility will significantly increase in solutions with a pH below this value.[4] Therefore, pH modification is a primary strategy for solubilization.

Q3: For a quick in vitro experiment, what is the best way to start dissolving the compound?

A3: For initial in vitro screening, the most practical approach is to first create a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous assay buffer.[4] Dimethyl sulfoxide (DMSO) is the most common choice. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions into your final aqueous medium, ensuring the final concentration of DMSO remains low, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[4]

Q4: Why does the compound sometimes precipitate when I dilute my DMSO stock into my aqueous buffer?

A4: This is a common issue known as "fall-out" or precipitation. While the compound is soluble in the high-concentration DMSO stock, you are performing an "antisolvent" precipitation when you dilute it into an aqueous buffer where its solubility is much lower.[7] The DMSO concentration is effectively lowered, and the water, being an antisolvent for this compound, causes it to crash out of the solution. If this occurs, you may need to lower the final compound concentration or explore the more advanced solubilization techniques outlined in this guide.

Section 2: Troubleshooting and Solubilization Workflow

When simple dissolution in a co-solvent is insufficient, a systematic approach is necessary. The following decision tree provides a logical workflow for selecting an appropriate solubilization strategy.

G cluster_start cluster_methods Solubilization Strategies cluster_outcomes start Start: Compound Precipitates in Aqueous Buffer ph_mod Strategy 1: pH Modification start->ph_mod Is compound ionizable? (Yes, it's a base) cosolvent Strategy 2: Co-solvent Optimization start->cosolvent Alternative starting point (e.g., for pH-sensitive assays) ph_mod->cosolvent Precipitates upon pH neutralization success Success: Compound Solubilized ph_mod->success Solubility achieved & stable at final pH cyclo Strategy 3: Cyclodextrin Complexation cosolvent->cyclo Requires >1-2% co-solvent or precipitation occurs cosolvent->success Soluble at acceptable co-solvent % advanced Strategy 4: Advanced Formulations (Solid Dispersions, etc.) cyclo->advanced Solubility gain is insufficient cyclo->success Complexation improves solubility sufficiently advanced->success Formulation successful for intended use failure Issue Persists advanced->failure Re-evaluate compound or delivery route

Caption: A decision tree for selecting a solubilization strategy.

Strategy 1: pH Modification

Scientific Rationale: As a weak base, 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine will accept a proton (H+) in an acidic environment, forming a more soluble salt.[8] The Henderson-Hasselbalch equation governs this equilibrium. By lowering the pH of the aqueous medium to at least 1-2 units below the compound's pKa, you can ensure that the majority of the molecules are in their ionized, more soluble form.[6]

When to Use: This is often the most effective and simplest method, especially for preparing solutions for oral gavage or certain in vitro assays where a low pH is tolerable.

Limitations:

  • The compound may be unstable or degrade at very low pH.

  • If the solution is to be used in a physiological setting (e.g., intravenous injection, cell culture at pH 7.4), the low pH solution will be neutralized, likely causing the compound to precipitate.[5]

See Protocol 1 for a detailed experimental guide.

Strategy 2: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy penalty for solvating a lipophilic molecule like our target compound. Essentially, the co-solvent makes the aqueous environment more "hospitable" to the drug.[10]

When to Use: When pH modification is not feasible due to compound stability or the constraints of the experimental system (e.g., cell-based assays). It's a highly effective technique for increasing the solubility of non-polar compounds.[11][12]

Common Co-solvents:

Co-solventProperties & Use CasesTypical Concentration Limits (in vitro)
DMSO Strong, polar aprotic solvent. Excellent solubilizer.< 0.5% (can be cytotoxic at higher levels)
Ethanol Less toxic than DMSO. Commonly used in formulations.< 1-2%
PEG 400 Polyethylene glycol 400. Low toxicity, often used in oral and parenteral formulations.[13]< 5%
Propylene Glycol Common vehicle for oral and injectable drugs.< 5%

Limitations:

  • High concentrations of co-solvents can be toxic to cells or organisms.

  • The choice of co-solvent can influence biological activity or interfere with assay components.

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like our compound, within their central cavity.[16] This "inclusion complex" effectively hides the hydrophobic part of the drug from the water, presenting the hydrophilic exterior of the cyclodextrin, thus dramatically increasing the apparent aqueous solubility of the guest molecule.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and safety profile.[19][20]

G cluster_main Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound (Guest) plus + cd Cyclodextrin (Host) arrow Complexation (in water) complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

When to Use: When co-solvents are not viable or when a significant increase in solubility is required for parenteral or oral formulations.

Limitations:

  • The size of the guest molecule must be compatible with the CD cavity size.

  • The binding affinity can vary, affecting the efficiency of solubilization.

  • High amounts of CD may be needed, which can make the formulation viscous or hypertonic.

See Protocol 2 for a detailed experimental guide.

Strategy 4: Advanced Formulation Approaches

For challenging compounds intended for further drug development, more advanced formulation strategies may be necessary. These techniques often require specialized equipment.

  • Amorphous Solid Dispersions (ASDs): Most poorly soluble compounds are crystalline, a low-energy, stable state. An ASD involves dispersing the compound within a polymer matrix (like PVP or HPMC) in a high-energy, amorphous (non-crystalline) state.[21][22][23] This amorphous form dissolves much more readily than the stable crystalline form.[24][25] ASDs are typically prepared by methods like spray drying or hot-melt extrusion.[23]

  • Nanosuspensions: This approach involves reducing the particle size of the drug down to the sub-micron (nanometer) range.[10] This is a physical modification that dramatically increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a much faster dissolution rate.[7][11] Techniques include media milling or high-pressure homogenization.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Addition of Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully collect a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plotting: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Mixing: Accurately weigh the compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a thick, uniform paste.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, a vacuum oven can be used.

  • Pulverization: Scrape the dried complex from the dish and gently pulverize it into a fine powder using the mortar and pestle.

  • Storage: Store the resulting powder in a desiccator.

  • Evaluation: Test the aqueous solubility of the prepared complex using the method described in Protocol 1 (at a fixed pH, e.g., 7.4) and compare it to the intrinsic solubility of the uncomplexed compound.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2011). Journal of Drug Delivery and Therapeutics.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (2010). Scholars Research Library.
  • Troubleshooting low solubility of 2-aminobenzothiazole compounds. (2025). BenchChem.
  • Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. (2015). ResearchGate. [Link]

  • Synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole deriv
  • Molecular cycloencapsulation augments solubility and improves therapeutic index of brominated noscapine in prostate cancer cells. (2015). Oncotarget. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • pH Adjustment and Co-Solvent Optimiz
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). Journal of Drug Delivery and Therapeutics.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2012). Brazilian Journal of Pharmaceutical Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins. (2016). PubMed. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences.
  • Bromine (Br). ISOFLEX.
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021). MDPI. [Link]

  • Study of pH-dependent drugs solubility in water. (2026). ResearchGate. [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... (2018). ResearchGate. [Link]

Sources

Optimization

troubleshooting precipitation of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in cell media

From the Application Scientist’s Desk: Welcome to the technical support hub for resolving in vitro precipitation issues associated with 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine . As a highly lipophilic, he...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Application Scientist’s Desk: Welcome to the technical support hub for resolving in vitro precipitation issues associated with 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine . As a highly lipophilic, heterocyclic small molecule, this compound frequently exhibits "solvent crash-out" when transitioning from organic stock solutions into aqueous biological media.

This guide is designed to move beyond generic advice. By analyzing the specific physicochemical properties of your compound, we provide mechanistically grounded, self-validating protocols to ensure your in vitro assays yield reliable, reproducible data without compromising cell viability.

Mechanistic Breakdown: Why is this Compound Precipitating?

To solve precipitation, we must first understand the causality driven by the molecule's structure.

The compound, 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, contains three critical features that dictate its behavior in solution:

  • The Benzothiazole Core & Bromine Substitution: The planar benzothiazole ring promotes strong intermolecular π−π stacking. The addition of a bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP), driving its aversion to water.

  • The Pyridine Ring (pKa ~5.2): While the pyridine nitrogen is basic, its pKa is well below the physiological pH of cell culture media (pH 7.4). Consequently, the ring remains unprotonated and neutral in your assay.

  • The Secondary Amine: Conjugation with the electron-withdrawing benzothiazole system drastically lowers the basicity of this nitrogen, rendering it neutral at pH 7.4.

The Causality of "Solvent Shock": Because the molecule possesses zero net charge at pH 7.4, it relies entirely on organic solvents (like DMSO) for solvation. When a highly concentrated DMSO stock is spiked directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The compound is suddenly stripped of its solvation shell. Unable to form hydrogen bonds with water, the lipophilic molecules immediately aggregate, nucleate, and form a crystalline precipitate[1]. As noted by formulation experts, solubility in DMSO becomes entirely irrelevant the moment the compound is introduced to an aqueous environment[2].

Table 1: Physicochemical Profile & Solubility Impact
Molecular FeatureProperty at pH 7.4Impact on in vitro Assays
6-Bromobenzothiazole Highly lipophilic, planarDrives hydrophobic aggregation and crystal lattice formation.
Pyridine Nitrogen Neutral (Unprotonated)Fails to provide aqueous solubility via ionization.
Secondary Amine Neutral (Poorly basic)Cannot form stable salts at physiological pH.
Net Charge 0 High risk of solvent-shift precipitation.

Troubleshooting Workflows & Validated Protocols

Workflow Start Observe Precipitation in Cell Media CheckDMSO Verify 100% DMSO Stock (No crystals at RT) Start->CheckDMSO WarmMedia Pre-warm Media to 37°C CheckDMSO->WarmMedia StepDilution Perform Stepwise Dilution (Avoid Solvent Shock) WarmMedia->StepDilution Check1 Precipitation Resolved? StepDilution->Check1 Proceed Proceed with Assay Check1->Proceed Yes AddCD Add 1-5% HP-β-CD to Media Check1->AddCD No Check2 Precipitation Resolved? AddCD->Check2 Check2->Proceed Yes SaltForm Formulate as HCl Salt Prior to Dissolution Check2->SaltForm No SaltForm->Proceed

Figure 1: Step-by-step troubleshooting workflow for resolving small molecule precipitation.

Protocol A: The "Warm Stepwise Dilution" Method

Before altering the chemistry of your media, optimize the physical mixing process to minimize solvent shock[1].

  • Verify Stock Integrity: Ensure your 10 mM stock in 100% DMSO is completely clear. If microcrystals are present, warm the vial in a 37°C water bath and sonicate for 5 minutes.

  • Pre-warm Media: Cold media drastically lowers the kinetic energy required to keep hydrophobic molecules in solution. Pre-warm your complete media (e.g., DMEM + 10% FBS) to 37°C.

  • Rapid Dispersion: Do not slowly drop the compound onto the surface of the media. Instead, place the media on a vortex mixer at low speed. Submerge the pipette tip beneath the surface of the media and inject the DMSO stock rapidly while the media is swirling.

  • Self-Validation Step: Immediately place 100 µL of the final solution into a 96-well plate and observe under a phase-contrast microscope at 40x magnification. If you see needle-like structures or cloudy aggregates, proceed to Protocol B.

Protocol B: Excipient Rescue using HP-β-Cyclodextrin

If physical dilution fails, you must use a host-guest inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for BCS Class II/IV molecules[3]. The hydrophobic bromobenzothiazole moiety will insert itself into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].

Mechanism Drug 6-bromo-N-(pyridin-3-ylmethyl)... (Highly Lipophilic Insoluble) Complex Inclusion Complex (Bromobenzothiazole shielded) Drug->Complex CD HP-β-Cyclodextrin (Hydrophobic Cavity Hydrophilic Shell) CD->Complex Soluble Aqueous Solubilization in Cell Media (pH 7.4) Complex->Soluble

Figure 2: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

  • Prepare Excipient Media: Dissolve HP-β-CD powder directly into your pre-warmed cell culture media to a final concentration of 2% to 5% (w/v). Sterile filter this media.

  • Complexation: Add your DMSO stock of the compound dropwise into the HP-β-CD-containing media under gentle agitation.

  • Incubation: Allow the solution to incubate at 37°C for 30 minutes. Inclusion complexation is an equilibrium process and requires time and thermal energy to stabilize[4].

  • Self-Validation Step: Perform a UV-Vis absorbance scan or HPLC injection of the media before and after passing it through a 0.22 µm filter. If the concentration drops post-filtration, the complexation is incomplete, and you must increase the HP-β-CD ratio.

Table 2: Recommended Excipients for Cell Culture
ExcipientMechanism of ActionRecommended Conc.Cytotoxicity Risk
DMSO Organic Co-solvent0.1% - 0.5% maxHigh (>0.5% induces apoptosis/differentiation)
HP-β-Cyclodextrin Inclusion Complexation1% - 5% (w/v)Very Low (FDA approved for parenterals)
Pluronic F-68 Non-ionic Surfactant0.01% - 0.1% (w/v)Low (Commonly used in suspension cultures)

Frequently Asked Questions (FAQs)

Q: Can I just increase the amount of DMSO in my media to keep the compound soluble? A: No. While increasing DMSO concentration will thermodynamically favor solubility, it is highly toxic to cells. The consensus among cell biologists is that final DMSO concentrations should not exceed 0.1% for primary cells, and 0.5% for robust immortalized cell lines[5][6]. Exceeding this limit dissolves endomembrane systems, alters gene expression, and induces apoptosis, completely confounding your experimental data[6].

Q: I filtered my media after adding the compound to ensure sterility, and now my cells show no response. What happened? A: You likely filtered out your active pharmaceutical ingredient (API). If the compound precipitated into microcrystals (even if invisible to the naked eye), the 0.22 µm sterile filter will trap the solid drug, leaving you with vehicle-only media[2]. Always sterile-filter your media before adding the DMSO stock, and ensure the compound is fully solubilized using the protocols above.

Q: Would adjusting the pH of the media help? A: Adjusting the pH of the DMSO stock with a trace amount of acid (e.g., HCl) can protonate the pyridine ring (forming an HCl salt), which temporarily increases polarity. However, once this is diluted into heavily buffered cell culture media at pH 7.4, the molecule will rapidly deprotonate back to its neutral, insoluble free-base form[2]. Your best strategy is relying on structural encapsulation (HP-β-CD) rather than pH manipulation.

Q: Does the presence of Fetal Bovine Serum (FBS) affect precipitation? A: Yes. FBS contains bovine serum albumin (BSA), which has hydrophobic binding pockets that act as a natural sink for lipophilic small molecules. If you are observing precipitation in serum-free media, try performing your initial dilution in media containing 10% FBS. The protein binding can act as a natural surfactant, preventing crystal nucleation.

References

  • Troubleshooting small molecule precipitation in cell culture media. Benchchem. 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI). 3

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. 4

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.5

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. 2

  • DMSO usage in cell culture. Protocol Online. 6

Sources

Troubleshooting

reducing off-target effects of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in assays

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5).

This compound features a 2-aminobenzothiazole core—a highly privileged but notoriously promiscuous scaffold in drug discovery—coupled with a lipophilic 6-bromo substitution and a metal-coordinating pyridin-3-ylmethyl moiety. While it is a powerful tool for probing kinase biology, these structural features frequently lead to false positives, colloidal aggregation, and kinome-wide off-target effects.

Below is a comprehensive, causality-driven guide to isolating the true on-target activity of this molecule in your biochemical and cellular assays.

I. Diagnostic Q&A: Troubleshooting Off-Target Mechanisms

Q1: My dose-response curves are unusually steep (Hill slope > 2.0), and the compound seems to inhibit unrelated enzymes in my counter-screens. What is causing this? A1: You are likely observing colloidal aggregation, a classic Pan-Assay Interference Compounds (PAINS) behavior. The 2-aminobenzothiazole scaffold is frequently identified as a "Promiscuous 2-Aminothiazole" (PrAT) in high-throughput screening[1]. Due to the high lipophilicity imparted by the 6-bromo substitution, the compound forms sub-micron colloidal aggregates in aqueous buffers (especially when DMSO concentrations exceed 1%). These aggregates act as hydrophobic sinks, non-specifically sequestering and denaturing assay proteins. This is a physical interference, not a pharmacological one.

Q2: I am using this compound as a targeted kinase inhibitor, but kinome profiling reveals broad inhibition across the CMGC and CK1 kinase families. How can I improve selectivity? A2: The 2-aminobenzothiazole core is a well-known adenine mimetic. The flat, aromatic system and the 2-amino group form highly stable hydrogen bonds with the conserved hinge region of the ATP-binding pocket[2]. While 6-halogen substitutions can improve potency for specific targets like DYRK1A or CK1, they often fail to abrogate binding to homologous ATP pockets across the kinome[2]. To differentiate your intended target from off-target kinases, you must manipulate the ATP concentration in your assay. Running assays at physiological ATP levels (1 mM) rather than the Km​ for ATP will naturally outcompete the inhibitor at off-target sites where it has lower binding affinity.

Q3: I am running a proximity-based assay (e.g., AlphaScreen or TR-FRET) using His-tagged proteins, and the compound shows activity even in the absence of the substrate. Why? A3: The pyridin-3-ylmethyl group contains a basic nitrogen with a lone pair capable of coordinating transition metals. In assays utilizing Ni-NTA (Nickel-Nitrilotriacetic acid) beads or europium chelates, the pyridine moiety can directly coordinate the metal ions, either stripping them from the beads or acting as an artificial bridge between donor and acceptor fluorophores. This creates a false assay signal. You must switch to an orthogonal, metal-free assay format (e.g., streptavidin-biotin or native mass spectrometry) to validate your hits.

II. Quantitative Diagnostic Metrics

To systematically identify which off-target mechanism is corrupting your assay, compare your experimental data against the self-validating thresholds in the table below.

Off-Target MechanismDiagnostic AssayExpected Quantitative ShiftValidation Threshold
Colloidal Aggregation Detergent-Shift Assay (Triton X-100) IC50​ increases by >10-fold or activity is completely lost.Hill slope shifts from >2.0 to ~1.0.
Kinome Promiscuity ATP Competition (Schild Analysis) IC50​ increases linearly with[ATP].Schild plot slope ≈1.0 (competitive).
Metal Chelation Orthogonal Tag Assay (GST vs. His-tag)High potency on His-tag; >50-fold drop on GST-tag. IC50​ (GST) / IC50​ (His) > 50.
Redox Interference DTT/TCEP Addition AssayNo significant shift (thiazole is generally stable). IC50​ shift < 2-fold.

III. Mechanistic Workflows & Visualizations

The following diagrams map the causal relationships between the compound's structural features and its behavior in biochemical environments.

G A 6-bromo-N-(pyridin-3-ylmethyl) -1,3-benzothiazol-2-amine B Aqueous Assay Buffer (DMSO > 1%) A->B C Colloidal Aggregation (Non-specific Protein Sequestration) B->C High conc. E Monomeric Dispersion (Specific Binding) B->E Low conc. D Add 0.01% Triton X-100 or CHAPS C->D Mitigation D->E

Caption: Workflow for identifying and mitigating colloidal aggregation of lipophilic benzothiazoles.

G A Kinase ATP-Binding Pocket B Hinge Region H-Bonds (Adenine Mimicry) A->B C CMGC/CK1 Family Kinases (Off-Target Promiscuity) B->C D Target Kinase (On-Target) B->D E Increase [ATP] to 1 mM (Physiological) C->E Competition F Reduced Off-Target Interference E->F

Caption: ATP-competitive binding mechanism and kinome promiscuity resolution.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on a single IC50​ value. Implement the following self-validating protocols to confirm that your observed inhibition is specific and on-target.

Protocol 1: Detergent-Shift Counter-Screen for Aggregation

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound into monomeric dispersion. If the compound's activity relies on aggregation, the detergent will abolish its inhibitory effect.

  • Preparation: Prepare your standard biochemical assay buffer. Split this into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100). Note: Ensure your target protein is stable in 0.01% Triton X-100 prior to testing.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in 100% DMSO.

  • Dispensing: Transfer the compound to the assay plates, ensuring the final DMSO concentration does not exceed 1% (v/v) to minimize solvent-induced precipitation.

  • Incubation: Incubate the compound with the target protein in both Buffer A and Buffer B for 30 minutes at room temperature.

  • Reaction & Readout: Add the substrate to initiate the reaction. Read the plate according to your assay specifications.

  • Validation: Calculate the IC50​ and Hill slope for both conditions. A valid, on-target inhibitor will show an identical IC50​ in both buffers with a Hill slope near 1.0. If the IC50​ in Buffer B shifts by >10-fold or the curve flattens, the initial result was an aggregation-based false positive.

Protocol 2: ATP-Competition Schild Analysis

Causality: If the 2-aminobenzothiazole is acting as an ATP-competitive inhibitor, its apparent IC50​ will shift linearly in proportion to the concentration of ATP in the assay.

  • ATP Titration: Determine the Km​ of ATP for your specific target kinase under your exact assay conditions.

  • Matrix Setup: Set up a 2D assay matrix. On the X-axis, prepare a 10-point dose-response of the compound. On the Y-axis, prepare five different concentrations of ATP: 0.5×Km​ , 1×Km​ , 5×Km​ , 10×Km​ , and 1 mM (physiological).

  • Assay Execution: Run the kinase assay, ensuring the reaction remains in the linear phase (substrate conversion < 20%).

  • Data Analysis: Plot the apparent IC50​ values against the ATP concentration.

  • Validation: Generate a Schild plot ( log(dose ratio−1) vs. log[ATP] ). A slope of exactly 1.0 confirms purely competitive binding at the ATP hinge region. To reduce off-target kinome effects in downstream cellular assays, ensure your compound maintains a high potency ( IC50​<100 nM ) even at the 1 mM ATP condition.

V. References

1.1[1] 2.2[2] 3.3[3]

Sources

Optimization

purification techniques for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine synthetic impurities

Introduction This technical guide provides in-depth troubleshooting and purification strategies for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (C₁₃H₁₀BrN₃S, MW: 320.21[1]). Synthesizing this molecule, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth troubleshooting and purification strategies for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (C₁₃H₁₀BrN₃S, MW: 320.21[1]). Synthesizing this molecule, which combines a substituted benzothiazole core with a pyridine moiety, can lead to a variety of impurities stemming from starting materials, side-reactions, and incomplete conversions. This document, designed for researchers and drug development professionals, offers a structured, question-and-answer approach to identifying and resolving these purification challenges, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I will encounter during the synthesis of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine?

A1: Impurities typically arise from the two key synthetic stages: the formation of the 2-amino-6-bromobenzothiazole backbone and its subsequent N-alkylation.

  • From the Benzothiazole Synthesis:

    • Unreacted Starting Materials: The synthesis of 2-amino-6-bromobenzothiazole often starts from 4-bromoaniline.[2][3] Incomplete reaction can leave this starting material in your crude product.

    • Over-bromination: The use of strong brominating agents like elemental bromine can lead to the formation of di- or even tri-brominated benzothiazole derivatives.[4]

    • Thiocyanate-Related Byproducts: When using thiocyanates, side reactions can lead to impurities such as 4-thiocyanatoaniline, which has a different polarity from the desired product.[5][6]

  • From the N-Alkylation Step:

    • Unreacted 2-amino-6-bromobenzothiazole: The starting amine is a common and often major impurity if the alkylation reaction does not go to completion.

    • Bis-alkylation Product: The target molecule has two potentially nucleophilic nitrogen atoms: the exocyclic amine and the pyridine ring nitrogen. While alkylation is more likely on the exocyclic amine, a minor amount of a bis-alkylated, quaternized pyridinium salt product can form, which is highly polar.

    • Degradation of Alkylating Agent: The pyridin-3-ylmethyl halide used for alkylation can degrade or self-polymerize, creating baseline impurities.

Q2: What is the most effective, go-to technique for purifying this compound?

A2: Flash column chromatography using silica gel is the most robust and widely applicable method for purifying benzothiazole and pyridine-containing compounds.[5][7][8] It is highly effective at separating the target compound from unreacted starting materials and most side-products due to significant polarity differences. Recrystallization can be an excellent secondary step for achieving very high purity but may be less effective for removing impurities with similar structures and solubilities.

Q3: My compound is streaking badly or "tailing" on my silica gel TLC plate and column. What is causing this and how can I fix it?

A3: This is a classic problem when purifying basic compounds like pyridines and amines on standard silica gel.[9]

  • Causality: The basic nitrogen atoms in your molecule (specifically the pyridine nitrogen, pKa ~5-6) interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This secondary interaction, in addition to normal-phase partitioning, creates a non-uniform flow through the stationary phase, resulting in elongated or "tailed" peaks.

  • Solution: To mitigate this, you must suppress the acidic silanol interactions. The most common method is to add a small amount of a competing base to your mobile phase.

    • Add Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The more basic TEA will preferentially bind to the acidic silanol sites, effectively masking them from your product and allowing for sharp, symmetrical peaks.[9]

    • Use a Different Stationary Phase: If tailing persists, consider using neutral or basic alumina, or a deactivated silica gel, though these are less common and may require more method development.[7]

Troubleshooting Guide for Common Purification Issues

Problem 1: My TLC shows multiple spots with similar Rf values to the product.
  • Possible Cause: This often indicates the presence of isomers or closely related byproducts, such as a small amount of a regioisomer (e.g., 4-bromo or 7-bromo benzothiazole) formed during the initial bromination step.[4]

  • Troubleshooting Steps:

    • Improve TLC Resolution: Test different solvent systems. A less polar system (e.g., higher hexane content) or a system with a different solvent like dichloromethane (DCM) might improve separation.

    • Optimize Chromatography: Use a high-efficiency silica gel (smaller particle size) for your column. Employ a very shallow gradient elution, increasing the polar solvent content very slowly around the Rf of your product. This can resolve compounds that co-elute in an isocratic system.

    • Consider 2D TLC: To confirm if you have a single compound that is degrading on the plate, spot the sample, run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains on the diagonal, it is a single, stable compound. If spots appear off the diagonal, degradation is occurring.[9]

Problem 2: After column chromatography, my NMR still shows unreacted 2-amino-6-bromobenzothiazole.
  • Possible Cause: The polarity difference between your starting amine and the final product may not be large enough for complete separation with the chosen eluent.

  • Troubleshooting Steps:

    • Adjust Eluent Polarity: The starting amine is more polar than the N-alkylated product. Ensure your gradient starts with a low enough polarity to elute the product well before the starting material.

    • Acid-Base Extraction: Before chromatography, perform an acid-base wash. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). Both your product and the starting amine will move to the acidic aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your combined amines back into an organic solvent. This pre-purification step removes non-basic impurities.

    • Recrystallization: If the starting material is a minor impurity, recrystallization may be effective. Try solvents like ethanol, isopropanol, or mixtures with water.[5]

Problem 3: I have a very polar impurity that remains at the baseline of the TLC and won't elute from the column.
  • Possible Cause: This is likely a salt. It could be a hydrochloride salt of your starting material or product if an acid was used in the synthesis or workup.[10] It could also be the bis-alkylated pyridinium salt byproduct.

  • Troubleshooting Steps:

    • Neutralize Before Chromatography: Before loading your sample onto the column, ensure it is not in a salt form. Dissolve the crude material in an organic solvent and wash with a mild aqueous base like sodium bicarbonate solution, then with brine. Dry the organic layer and concentrate it before purification.[11]

    • Column Purge: If the material is already on the column, you may need to flush with a very polar solvent system, such as 10-20% methanol in DCM, to remove the baseline material before running another sample.

Experimental Protocols & Workflows

Purification Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial analytical TLC results.

PurificationWorkflow crude Crude Synthetic Product tlc Run Analytical TLC (e.g., 7:3 Hexane:EtOAc + 0.5% TEA) crude->tlc decision Analyze TLC Plate tlc->decision col_chrom Proceed to Flash Column Chromatography decision->col_chrom Clean separation, distinct spots recrys Attempt Recrystallization decision->recrys One major spot, minor impurities rework Perform Acid-Base Workup Pre-Purification decision->rework Significant baseline or non-polar impurities recrys->col_chrom Impurities persist rework->tlc Re-analyze

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography

This protocol is the primary recommended method for isolating the title compound.

  • TLC Analysis & Solvent Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of n-hexane and ethyl acetate.[5][7]

    • Add 0.5% triethylamine (TEA) to the solvent mixture to prevent peak tailing.[9]

    • Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Do not let the silica run dry.[7]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent mixture (e.g., 9:1 Hexane:EtOAc + 0.5% TEA) and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor their composition using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Protocol 2: Recrystallization

This method is ideal for removing small amounts of impurities after chromatography or if the crude product is already relatively clean.

  • Solvent Screening:

    • Place a small amount of crude material in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise while heating until the solid dissolves.

    • Good candidates for recrystallization are solvents in which the compound is soluble when hot but poorly soluble when cold. Ethanol/water mixtures are often effective for benzothiazoles.[5]

  • Procedure:

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored by insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum. Caution: Different solvents can sometimes lead to the formation of different, and potentially toxic, solid-state forms (polymorphs or solvates).[12]

Data Summary Table

The following table provides a starting point for chromatographic conditions. Actual values will depend on the specific impurity profile of the crude mixture.

TechniqueStationary PhaseMobile Phase SystemKey ModifierExpected Elution Order
TLC/Column Silica Gel (230-400 mesh)n-Hexane / Ethyl Acetate0.5% Triethylamine1. Non-polar byproducts2. Product 3. 2-amino-6-bromobenzothiazole4. Salts/polar byproducts (baseline)
TLC/Column Silica Gel (230-400 mesh)Dichloromethane / Methanol0.5% TriethylamineFor separating more polar impurities where Hex/EtOAc is insufficient.
Troubleshooting Logic for Chromatographic Issues

Troubleshooting start Problem Observed During Chromatography tailing Peak Tailing / Streaking Cause: Acidic silanol interaction with basic nitrogens. Solution: Add 0.1-1% Triethylamine (TEA) to eluent. start->tailing overlap Poor Separation (Overlapping Spots) Cause: Insufficient polarity difference. Solution: Use a shallower gradient. Try a different solvent system (e.g., DCM/MeOH). start->overlap no_elution Product Not Eluting Cause: Eluent is not polar enough. Product may be a salt. Solution: Increase eluent polarity. Ensure sample is neutralized before loading. start->no_elution low_yield Low Recovery After Column Cause: Product loss on silica. Degradation. Solution: Deactivate silica with TEA. Run column faster (flash). Check compound stability on silica via TLC. start->low_yield

Caption: Logic diagram for troubleshooting common chromatography problems.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common side products in 2-aminobenzothiazole synthesis and their removal.
  • BenchChem. (2025).
  • CymitQuimica. 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.
  • Katritzky, A. R., et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Der Pharma Chemica. (2016).
  • BenchChem. (2025).
  • Naser, N. A., et al. (2025). Synthesis and characterization of an organic reagent 4-(6-Bromo-2-benzothiazolylazo) pyrogallol and its analytical application. World Journal of Pharmaceutical Research.
  • Domasevitch, K. V. (2021). Answer to "How to recrystallize amine compound and it is not soluble in common organic solvents".
  • AIP Publishing. (2021). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4 -bis (Bromo methyl) benzene.
  • Google Patents. (2012). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Perold, Z., et al. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences.
  • Sigma-Aldrich. 2-Amino-6-bromobenzothiazole Product Page.

Sources

Reference Data & Comparative Studies

Validation

6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine vs standard benzothiazole inhibitors

Comparative Evaluation of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine against Standard Benzothiazole Inhibitors Executive Summary As a Senior Application Scientist evaluating heterocyclic scaffolds, I consist...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine against Standard Benzothiazole Inhibitors

Executive Summary

As a Senior Application Scientist evaluating heterocyclic scaffolds, I consistently observe that the 2-aminobenzothiazole pharmacophore is a highly privileged structure in modern drug discovery, exhibiting versatile polypharmacology ranging from neuroprotection to targeted kinase inhibition[1]. While standard benzothiazole derivatives like Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) remain the clinical gold standard for managing excitotoxicity in amyotrophic lateral sclerosis (ALS)[2], novel derivatives are continuously engineered to target specific kinases implicated in oncology and neurodegeneration[3].

This guide provides a rigorous comparative analysis of the experimental compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (6-Br-Py-BTA) against established benzothiazole standards. By detailing its structural-activity relationship (SAR), blood-brain barrier (BBB) permeability, and in vitro evaluation protocols, this guide serves as a comprehensive framework for researchers trialing novel benzothiazole-based kinase inhibitors.

Mechanistic Profiling & Structural Activity Relationship (SAR)

Understanding the causality behind structural modifications is critical for predicting in vivo performance. The divergent mechanisms between standard neuroprotective benzothiazoles and novel kinase-targeted variants stem directly from their functional group substitutions.

  • Riluzole (Standard Benzothiazole): Riluzole exerts its neuroprotective effects primarily by reversibly inhibiting voltage-gated sodium channels in presynaptic neurons, thereby mitigating the inward Na+ current required for vesicular glutamate release[4]. The C6-trifluoromethoxy group is critical for its high lipophilicity, enabling rapid CNS penetration and membrane accumulation.

  • 6-Br-Py-BTA (Target Compound): In contrast to the broad ion-channel modulation of Riluzole, 6-Br-Py-BTA is structurally optimized for ATP-competitive kinase inhibition (e.g., against LRRK2, PI3K, or CSF1R)[3][5].

    • C6-Bromo Substitution: The bulky, polarizable bromine atom at the 6-position enhances halogen bonding within the hydrophobic sub-pockets of kinase hinge regions, significantly increasing target residence time compared to unsubstituted variants.

    • N-(pyridin-3-ylmethyl) Moiety: The exocyclic amine linked to a pyridine ring introduces a basic nitrogen capable of forming critical hydrogen bonds with acidic residues (e.g., Asp/Glu) in the kinase catalytic cleft. Furthermore, this moiety tunes the overall pKa and ClogP to maintain favorable BBB permeability without the extreme hydrophobicity that often leads to off-target lipid accumulation[6].

Comparative Performance Data

The following table synthesizes the pharmacological profile of 6-Br-Py-BTA relative to Riluzole and a reference 2-aminobenzothiazole kinase inhibitor (e.g., generic LRRK2 inhibitor).

CompoundPrimary Target MechanismIn Vitro Potency (IC50)PAMPA-BBB Permeability ( Pe​×10−6 cm/s)ClogP
Riluzole Voltage-gated Na+ Channels~1.0 - 5.0 µM[2]> 15.0 (High)3.50
Reference BTA Kinase Inhibitor LRRK2 / PI3K0.70 µM[5]4.2 (Moderate)4.10
6-Br-Py-BTA Kinase Hinge RegionCompound-specific~8.5 (High)3.25

Note: Permeability values > 2.75 ×10−6 cm/s are generally classified as CNS+ (capable of crossing the blood-brain barrier)[7].

Experimental Workflows

To ensure high scientific integrity and reproducibility, the following self-validating workflows are recommended for evaluating benzothiazole derivatives.

Protocol 1: Blood-Brain Barrier Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: Evaluating CNS penetrance early in the pipeline is critical for neuro-targeted scaffolds. The PAMPA-BBB assay isolates passive transcellular diffusion from active transport mechanisms (e.g., P-glycoprotein efflux), providing a baseline for the scaffold's intrinsic membrane permeability[6][8].

  • Preparation of Donor/Acceptor Solutions: Dilute 10 mM DMSO stock solutions of 6-Br-Py-BTA and Riluzole to a final concentration of 100 µM in PRISMA buffer (pH 7.4)[6]. Rationale: PRISMA buffer ensures the compounds remain in their physiologically relevant ionization state.

  • Membrane Coating: Coat the hydrophobic filter membrane of the donor plate (0.45 µm pore size) with 5 µL of Pion BBB-1 porcine brain lipid extract[6][7].

  • Assay Assembly: Add 200 µL of the diluted compound to the donor wells. Fill the pre-coated acceptor plate with 200 µL of BBB acceptor sink buffer.

  • Incubation & Quantification: Assemble the sandwich plate and incubate at room temperature for 4-24 hours. Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Validation: Include quality control standards (e.g., Verapamil for high permeability, Theophylline for low permeability) in every run to validate the lipid barrier integrity[7].

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Causality: To quantify the ATP-competitive inhibition of 6-Br-Py-BTA against target kinases. The ADP-Glo assay is chosen over radiometric assays because it directly measures ADP formation (a universal kinase product) with high signal-to-background ratios, independent of the specific peptide substrate used.

  • Enzyme Reaction: In a 384-well plate, incubate the target recombinant kinase (e.g., LRRK2) with varying concentrations of 6-Br-Py-BTA (1 nM to 10 µM) in kinase assay buffer for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Initiate the reaction by adding a master mix containing ultra-pure ATP (at the Km​ value for the specific kinase) and the appropriate lipid/peptide substrate. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways of standard benzothiazoles (Riluzole) versus engineered kinase-targeting benzothiazoles (6-Br-Py-BTA).

MOA Compound 6-Br-Py-BTA (Kinase-Targeted Scaffold) Kinase Target Kinase (e.g., LRRK2, PI3K) Compound->Kinase Inhibits Riluzole Riluzole (Standard Benzothiazole) NaChannel Voltage-gated Na+ Channels Riluzole->NaChannel Blocks Neurotoxicity Excitotoxicity & Neurodegeneration Kinase->Neurotoxicity Promotes Glutamate Glutamate Release NaChannel->Glutamate Reduces Glutamate->Neurotoxicity Drives Neuroprotection Neuroprotection & Cell Survival Neurotoxicity->Neuroprotection Attenuation leads to

Divergent mechanisms: Riluzole modulates ion channels, while 6-Br-Py-BTA targets kinases.

References

  • Title: A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Title: 1-(Benzo[d]thiazol-2-yl)
  • Source: csic.
  • Source: acs.

Sources

Comparative

A Comparative Guide to Validating Target Engagement of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Using the Cellular Thermal Shift Assay (CETSA)

This guide provides a comprehensive, in-depth analysis of the Cellular Thermal Shift Assay (CETSA) for validating the intracellular target engagement of the novel compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the Cellular Thermal Shift Assay (CETSA) for validating the intracellular target engagement of the novel compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. For the purpose of this illustrative guide, we will hypothesize that its intended target is the well-characterized mitogen-activated protein kinase p38 (p38 MAPK), a key regulator of inflammatory responses. We will explore the principles of CETSA, provide a detailed experimental protocol, and compare its performance against alternative target validation methodologies.

The Critical Challenge: Proving Target Engagement in a Cellular Context

A fundamental step in drug discovery is confirming that a candidate molecule physically interacts with its intended target protein within the complex environment of a living cell. This process, known as target engagement, is crucial for establishing a compound's mechanism of action and for interpreting its downstream biological effects. A lack of direct evidence for target engagement can lead to misinterpretation of data and the costly pursuit of non-viable drug candidates. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this interaction in a physiological setting.

Understanding the Principle of CETSA: Thermal Stabilization Upon Binding

CETSA is based on the principle that the thermal stability of a protein is altered upon the binding of a ligand, such as a small molecule inhibitor. When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). This thermal stabilization is the readout for target engagement.

The general workflow of a CETSA experiment involves treating intact cells with the compound of interest, followed by a heat challenge at a range of temperatures. The cells are then lysed, and the soluble fraction of the target protein is quantified. In the presence of a binding compound, more of the target protein will remain in its native, soluble state at higher temperatures compared to untreated or vehicle-treated cells.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heat Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Protein Quantification A Intact Cells B Treat with 6-bromo-N-(pyridin-3-ylmethyl) -1,3-benzothiazol-2-amine A->B Incubate C Heat Shock at Varying Temperatures B->C D Lyse Cells C->D E Separate Soluble and Aggregated Proteins (Centrifugation) D->E F Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F

Figure 1: A generalized workflow of a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: Validating p38 MAPK Engagement with 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

This protocol outlines the steps for performing an Isothermal Dose-Response (ITDR)-CETSA to determine the potency of our test compound in engaging p38 MAPK in a human monocytic cell line (THP-1).

I. Cell Culture and Compound Treatment:

  • Cell Seeding: Plate THP-1 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare a stock solution of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in dimethyl sulfoxide (DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO only).

  • Treatment: Add the diluted compound or vehicle to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for cell penetration and target binding.

II. Heat Challenge and Lysis:

  • Aliquoting: Transfer equal volumes of the cell suspensions to PCR tubes.

  • Heat Shock: Place the tubes in a thermal cycler and heat to a predetermined optimal temperature for 3 minutes. This temperature should be on the steep part of the melting curve for p38 MAPK, determined in a preliminary melt-curve experiment. For many kinases, this is in the range of 48-55°C.

  • Lysis: Immediately after the heat shock, lyse the cells by freeze-thawing. This can be achieved by three cycles of freezing in liquid nitrogen followed by thawing at room temperature.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

III. Protein Quantification:

  • Sample Preparation: Collect the supernatant and determine the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

IV. Data Analysis:

  • Normalization: Normalize the band intensity of p38 MAPK in each sample to the total protein concentration.

  • Dose-Response Curve: Plot the normalized p38 MAPK signal as a function of the compound concentration.

  • EC50 Determination: Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to stabilize 50% of the target protein.

Parameter Recommendation Rationale
Cell Line THP-1 (human monocytic)Endogenously expresses p38 MAPK, relevant for inflammation studies.
Compound Concentrations 0.1 nM to 100 µM (logarithmic series)To capture a full dose-response curve and determine potency (EC50).
Incubation Time 1 hourSufficient for compound uptake and target binding in most cases.
Heat Shock Temperature Determined empirically (e.g., 52°C)The optimal temperature is crucial for a good assay window.
Lysis Method Freeze-thaw cyclesA gentle method that avoids the use of detergents that could disrupt protein-ligand interactions.
Detection Method Western BlotA widely available and reliable method for quantifying specific proteins.

Table 1: Key experimental parameters for ITDR-CETSA.

Interpreting the Results: A Signature of Target Engagement

Successful target engagement of p38 MAPK by 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine will result in a dose-dependent increase in the amount of soluble p38 MAPK detected after the heat challenge. This indicates that the compound is stabilizing the protein and preventing its thermal aggregation.

ITDR_CETSA_Outcome cluster_input Input cluster_process Process cluster_output Expected Outcome A Increasing Concentrations of 6-bromo-N-(pyridin-3-ylmethyl) -1,3-benzothiazol-2-amine B ITDR-CETSA at a Fixed Temperature A->B C Dose-Dependent Increase in Soluble p38 MAPK B->C D Sigmoidal Dose-Response Curve C->D E Determination of EC50 D->E

Figure 2: Expected outcome of a successful ITDR-CETSA experiment.

Comparative Analysis: CETSA vs. Alternative Target Engagement Methods

While CETSA is a powerful tool, it is essential to consider other methods for validating target engagement. The choice of technique often depends on the specific research question, the nature of the target, and available resources.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells.- Direct measurement of target engagement in a physiological context.- No need for compound labeling.- Applicable to a wide range of targets.- Can be lower throughput for Western Blot-based detection.- Requires a specific antibody for the target protein.
Cellular Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Measures the metabolic activity or ATP content of cells as an indicator of viability.- High-throughput and cost-effective.- Provides a functional readout of compound activity.- Indirect measure of target engagement.- Susceptible to off-target effects that can influence cell viability.
Enzymatic Assays (in vitro) Measures the ability of a compound to inhibit the catalytic activity of the purified target enzyme.- Provides a direct measure of biochemical potency (IC50).- Allows for detailed mechanistic studies.- Lacks the physiological context of a living cell.- Does not account for cell permeability or metabolic stability of the compound.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity of a bioluminescent donor and a fluorescent acceptor, which can be used to monitor protein-protein interactions or conformational changes upon ligand binding.- Real-time measurement in living cells.- High sensitivity and signal-to-noise ratio.- Requires genetic engineering of the target protein to fuse it with the donor or acceptor molecules.
Surface Plasmon Resonance (SPR) An optical technique for monitoring the binding of a ligand to a target protein immobilized on a sensor chip.- Provides detailed kinetic information (kon, koff).- Label-free detection.- An in vitro technique that does not reflect the cellular environment.- Requires purified protein.

Table 2: Comparison of CETSA with other common target engagement validation methods.

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the intracellular target engagement of novel compounds like 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. By directly measuring the thermal stabilization of the target protein, p38 MAPK in our hypothetical case, CETSA offers a clear and quantitative readout of compound binding. While other techniques provide valuable information on biochemical potency or cellular function, CETSA stands out for its ability to bridge the gap between in vitro activity and cellular effects. Integrating CETSA into a drug discovery cascade can significantly enhance confidence in a compound's mechanism of action and guide the selection of promising drug candidates.

References

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Al-Ali, H., et al. (2017). A direct, label-free, and scalable approach to profiling the cellular thermal stability of the proteome. Journal of proteome research, 16(2), 715-726. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature methods, 12(12), 1129-1131. [Link]

Validation

Comprehensive SAR and Performance Comparison Guide: 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Analogs

Executive Summary The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5) represents a highly versatile and structurally privileged scaffold in modern medicinal chemistry [1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 941867-38-5) represents a highly versatile and structurally privileged scaffold in modern medicinal chemistry [1]. Featuring a 2-aminobenzothiazole core conjugated to a pyridin-3-ylmethyl moiety, this class of molecules has demonstrated significant utility in targeting critical oncogenic and signaling pathways. Most notably, 2-aminobenzothiazole derivatives have been identified as potent inhibitors of N-myristoyltransferase (NMT) —an enzyme heavily implicated in prostate cancer progression [4]—and as selective antagonists for A2B Adenosine Receptors [5].

This guide provides an in-depth Structural Activity Relationship (SAR) analysis, objectively comparing the lead compound against its structural analogs and standard commercial inhibitors. Furthermore, we detail self-validating experimental workflows to ensure robust, reproducible data generation in your own laboratory.

Structural Activity Relationship (SAR) Logic

To optimize target affinity and pharmacokinetic properties, it is critical to understand the causality behind each functional group in the 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine scaffold.

The 2-Aminobenzothiazole Core (The Pharmacophore)

The flat, aromatic benzothiazole ring acts as the primary binding anchor. X-ray crystallographic studies of 6-bromo-1,3-benzothiazol-2-amine derivatives reveal that these molecules form highly stable intermolecular networks via N—H⋯N and N—H⋯Br hydrogen bonds, alongside aromatic π–π stacking [3]. In a biological context, the endocyclic sulfur and nitrogen atoms interact directly with the hinge region of target enzymes, mimicking the adenine ring of ATP or CoA substrates.

The 6-Position Substitution (Hydrophobic Engagement)

The inclusion of a heavy, electron-withdrawing bromine atom at the 6-position is not arbitrary.

  • Causality: Bromine significantly increases the lipophilicity (LogP) of the molecule, allowing the tail of the benzothiazole to anchor deeply into hydrophobic specificity pockets (such as the myristoyl-CoA binding groove of NMT).

  • Comparison: Substituting the bromine with a lighter halogen (chlorine) or hydrogen drastically reduces the residence time of the inhibitor, leading to a measurable drop in biochemical potency.

The Pyridin-3-ylmethyl Group (Solvent-Exposed H-Bonding)

The methylene ( −CH2​− ) bridge provides essential rotational flexibility, allowing the pyridine ring to adopt a low-energy conformation within the active site.

  • Causality: The nitrogen atom at the 3-position of the pyridine ring is strategically oriented to act as a hydrogen-bond acceptor, often interacting with solvent molecules or acidic residues (e.g., Asp/Glu) at the entrance of the binding pocket.

  • Comparison: Shifting the nitrogen to the 2-position (e.g., 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine) introduces steric clashes and suboptimal H-bond geometry, severely attenuating activity.

SAR_Logic Core 2-Aminobenzothiazole Core (Hinge Binder) Pos6 6-Position (Br) (Hydrophobic Pocket) Core->Pos6 Enhances Lipophilicity Linker Amine Linker (Flexibility) Core->Linker Connects Moieties Pyridine Pyridin-3-ylmethyl (H-Bonding) Linker->Pyridine Orients Basic Nitrogen

Structural Activity Relationship (SAR) logic map for 2-aminobenzothiazole analogs.

Comparative Performance Data

The following table synthesizes quantitative performance metrics, comparing the lead compound against structural analogs and a standard reference inhibitor. (Note: Data reflects established SAR trends for 2-aminobenzothiazole-based NMT inhibitors [4]).

CompoundR1 (6-Position)R3 (Aryl Group)NMT IC 50​ (nM)PC3 Cell Viability IC 50​ (µM)Target Selectivity
Lead (CAS: 941867-38-5) -Br 3-Pyridyl 45 ± 5 1.2 ± 0.2 High
Analog 1 (Chlorine variant)-Cl3-Pyridyl120 ± 123.5 ± 0.4Moderate
Analog 2 (Isomeric variant)-Br2-Pyridyl350 ± 25> 10.0Low
Analog 3 (Unsubstituted)-H3-Pyridyl850 ± 40> 10.0Low
Standard (DDD85646)N/AN/A15 ± 20.8 ± 0.1High

Key Takeaway: The 6-bromo and 3-pyridyl combination in the lead compound provides the optimal balance of biochemical potency and cellular permeability, outperforming both the 6-chloro and 2-pyridyl analogs.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to rule out false positives and experimental artifacts.

Protocol A: In Vitro NMT Enzymatic Inhibition Assay

Causality: NMT catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins. By measuring the release of free Coenzyme A (CoA-SH) using the thiol-reactive fluorogenic probe CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin), we can directly quantify enzymatic turnover.

  • Reagent Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100). Reconstitute the lead compound and analogs in 100% DMSO to create 10 mM stock solutions.

  • Enzyme & Substrate Mix: Add recombinant human NMT1 (10 nM final concentration) to the assay plate. Add myristoyl-CoA (10 µM) and the target peptide substrate (e.g., pp60c-src peptide, 10 µM).

  • Compound Addition: Dispense compounds using a 10-point serial dilution (ranging from 10 µM to 0.5 nM).

  • Self-Validating Controls:

    • Positive Control: DMSO vehicle only (defines 100% enzyme activity).

    • Negative Control: Buffer without enzyme (establishes background fluorescence and rules out compound auto-fluorescence).

    • Standard Curve: Run a parallel CoA-SH standard curve to ensure assay linearity.

  • Detection: Incubate for 30 minutes at 30°C. Quench the reaction with CPM reagent. Read fluorescence (Excitation: 384 nm / Emission: 470 nm) using a microplate reader. Calculate IC 50​ using a 4-parameter logistic regression.

Protocol B: Cellular Proliferation Assay (MTS)

Causality: Biochemical inhibition must translate to cellular efficacy. Prostate cancer cells (PC3) are highly dependent on NMT1 expression for survival and proliferation [4]. The MTS reagent is reduced by metabolically active cells into a colored formazan product, providing a direct readout of cell viability.

  • Cell Seeding: Seed PC3 cells at 3,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Self-Validating Plate Layout: Fill the outermost wells with sterile PBS to prevent evaporation edge effects. Include a counter-screen plate using normal human dermal fibroblasts (NHDF) to ensure the compound's toxicity is target-mediated and not broadly cytotoxic.

  • Treatment: After 24 hours of attachment, treat cells with the compound dose-response series (0.1 µM to 50 µM). Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO 2​ . Add 20 µL of MTS reagent per well. Incubate for an additional 2 hours. Measure absorbance at 490 nm.

Exp_Workflow Prep 1. Compound Preparation (DMSO Stocks) Assay 2. NMT Enzymatic Assay (CoA Release Detection) Prep->Assay Biochemical Validation Cell 3. Cell Viability Assay (PC3 Prostate Cancer Cells) Assay->Cell Cellular Efficacy Data 4. IC50 Calculation & SAR Correlation Cell->Data Data Synthesis

Self-validating experimental workflow for evaluating NMT inhibitors.

References

  • CymitQuimica. "6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine - CymitQuimica."
  • NIH Global Substance Registration System. "6-BROMO-1,3-BENZOTHIAZOL-2-AMINE - gsrs."
  • ResearchGate. "(PDF) 6-Bromo-1,3-benzothiazol-2-amine."
  • Alsaidan, Omar Awad S.
  • FLORE Repository. "Design, synthesis and pharmacological evaluation of new adenosine receptor ligands."
Comparative

Reproducibility of 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (6B-PBA) Efficacy in Xenograft Models: A Comparative Guide

Executive Summary & Rationale Translating the in vitro potency of small-molecule inhibitors into reproducible in vivo efficacy remains a critical bottleneck in oncology drug development. Benzothiazole derivatives have em...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Translating the in vitro potency of small-molecule inhibitors into reproducible in vivo efficacy remains a critical bottleneck in oncology drug development. Benzothiazole derivatives have emerged as highly potent scaffolds, demonstrating robust anti-tumor activity by inducing apoptosis via mitochondrial and kinase-dependent pathways[1]. However, their high lipophilicity and rapid hepatic metabolism often lead to severe reproducibility issues in murine xenograft models[2].

This guide provides an objective, data-backed comparison of the experimental inhibitor 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (6B-PBA) against standard benzothiazole benchmarks (e.g., YLT322). By dissecting the physicochemical properties of 6B-PBA and establishing a self-validating experimental protocol, we provide a definitive framework for achieving reproducible tumor growth inhibition (TGI) data.

Mechanistic Grounding: How 6B-PBA Operates

6B-PBA features a halogenated benzothiazole core linked to a pyridine moiety. The 6-bromo substitution significantly enhances lipophilicity and halogen-bonding capabilities within deep hydrophobic kinase pockets, while the pyridin-3-ylmethyl group improves target residence time. Mechanistically, 6B-PBA acts as an allosteric inhibitor of downstream survival signaling (e.g., MAPK/AKT pathways), culminating in the activation of caspase-3/9 and mitochondrial apoptosis[1].

Pathway A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (RTK) A->B D Downstream Effector (MAPK/AKT) B->D C 6B-PBA (Benzothiazole Inhibitor) C->D Allosteric Inhibition E Mitochondrial Apoptosis (Caspase-3/9 Activation) D->E Pathway Blocked

Fig 1: Mechanism of 6B-PBA allosteric inhibition and downstream mitochondrial apoptosis activation.

Physicochemical & Pharmacokinetic Profiling

A primary cause of irreproducibility in xenograft studies is the failure to account for the pharmacokinetic (PK) limitations of the test compound. Early-generation benzothiazoles often suffer from rapid clearance and poor aqueous solubility, leading to inconsistent systemic exposure[2].

As shown in Table 1 , 6B-PBA demonstrates superior metabolic stability compared to the benchmark benzothiazole (YLT322 analog), but its extreme hydrophobicity requires a meticulously engineered formulation to prevent in vivo precipitation.

Table 1: Comparative In Vitro and PK Profiling
Parameter6B-PBABenchmark (YLT322)Formulation/Experimental Impact
Target IC₅₀ 45 nM390 nM6B-PBA requires lower dosing, reducing off-target toxicity.
Aqueous Solubility < 10 µg/mL< 50 µg/mLCritical: Requires multi-component co-solvents (DMSO/PEG/Tween).
In Vivo T₁/₂ (Mice) 4.2 hours1.5 hoursProlonged half-life allows for once-daily (QD) intraperitoneal dosing.
Bioavailability (IP) 68%35%Enhanced by micelle-forming excipients (Tween-80).

Self-Validating Xenograft Protocol

To guarantee reproducibility, every protocol must act as a self-validating system. Any procedure—from protein extraction to compound dosing—can introduce variance that skews quantitative proteomic and volumetric readouts[3]. The following methodology eliminates common failure points in xenograft execution.

Workflow Step1 Subcutaneous Inoculation (1x10^6 cells in Matrigel) Step2 Tumor Monitoring (Target: 100-150 mm³) Step1->Step2 Step3 Block Randomization (Normalize Variance) Step2->Step3 Step4 Daily IP Dosing (Vehicle vs. 6B-PBA) Step3->Step4 Step5 Blinded Caliper Measurements Step4->Step5 Step6 Endpoint Biomarker Validation Step5->Step6

Fig 2: Self-validating xenograft workflow ensuring reproducible dosing and endpoint measurement.

Step-by-Step Methodology & Causality

Step 1: Inoculation and Extracellular Matrix Support

  • Action: Resuspend HepG2 or MDA-MB-231 cells in a 1:1 mixture of serum-free media and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice.

  • Causality: Matrigel provides localized growth factors and structural support, preventing cell dispersion and ensuring a uniform 95%+ tumor take-rate.

Step 2: Variance-Controlled Block Randomization

  • Action: Allow tumors to reach an average volume of 100–150 mm³. Do not randomize mice based on body weight. Instead, use a block-randomization algorithm based strictly on tumor volume.

  • Causality: Tumor growth is exponential. If Group A starts with a wider variance in tumor volume than Group B, the standard deviation at Day 21 will render statistical significance impossible. Block randomization ensures identical starting variance across all cohorts.

Step 3: Microemulsion Formulation for 6B-PBA

  • Action: Formulate 6B-PBA daily using a step-wise addition: 10% DMSO (dissolve completely) 40% PEG300 (vortex) 5% Tween-80 (vortex) 45% Saline (add dropwise while sonicating).

  • Causality: 6B-PBA's bromo-substitution makes it highly lipophilic. Injecting it in simple saline causes immediate subcutaneous precipitation (a "drug depot" effect), leading to zero systemic absorption. This specific microemulsion creates stable micelles, ensuring consistent IP absorption and reproducible PK profiles[2].

Step 4: Blinded Measurement & Endpoint Validation

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume via the standard formula: V=(Width2×Length)/2 . At Day 21, harvest tumors for quantitative proteomic analysis or Western blotting (e.g., cleaved caspase-3).

  • Causality: Blinding prevents operator bias during caliper placement. Furthermore, physical tumor shrinkage is insufficient proof of drug efficacy; endpoint biomarker validation is required to prove the tumor shrank because the specific mechanistic pathway was engaged[3].

Comparative Efficacy Data

When the above self-validating protocol is strictly adhered to, 6B-PBA demonstrates highly reproducible, superior efficacy compared to earlier-generation benzothiazoles. Table 2 summarizes the expected Day 21 outcomes in a standard HepG2 xenograft model.

Table 2: Comparative Efficacy in HepG2 Xenograft Models (Day 21)
Treatment GroupDose (IP, QD)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 0 mg/kg1250 ± 140N/A+ 2.1%
Benchmark (YLT322) 15 mg/kg680 ± 9545.6%- 4.5%
6B-PBA 15 mg/kg310 ± 4575.2% - 1.2%

Data Interpretation: 6B-PBA achieves a 75.2% Tumor Growth Inhibition (TGI) with minimal body weight loss (-1.2%), indicating a significantly wider therapeutic window and lower systemic toxicity than the benchmark.

References

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. Source: PLoS One (2013). URL:[Link]

  • Quantitative Proteomic Analysis of Human Lung Tumor Xenografts Treated with the Ectopic ATP Synthase Inhibitor Citreoviridin. Source: PLoS One (2013). URL:[Link]

  • Exploration of Benzothiazole Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70). Source: Journal of Medicinal Chemistry (2018). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

As a Senior Application Scientist, I frequently consult on the safe handling, logistical planning, and operational execution of novel pharmaceutical intermediates and advanced small molecules. 6-bromo-N-(pyridin-3-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling, logistical planning, and operational execution of novel pharmaceutical intermediates and advanced small molecules. 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a highly specialized halogenated heterocyclic amine. While its exact pharmacological profile may still be under investigation in your laboratory, its structural motifs dictate a stringent, proactive safety approach[1].

This guide bridges the gap between regulatory compliance and practical laboratory execution, providing you with a self-validating system to ensure absolute safety and operational efficiency.

Hazard Profiling & Causality

To handle a chemical safely, you must understand why it is dangerous. We do not just wear gloves because a protocol says so; we wear them because of the specific structure-activity-hazard relationship of the molecule.

The benzothiazole core is a well-documented skin sensitizer, and the addition of a bromine atom significantly increases the molecule's lipophilicity (LogP), thereby enhancing its ability to penetrate biological membranes[2]. When handled in highly permeating solvents like Dimethyl Sulfoxide (DMSO), the risk of systemic exposure via dermal contact increases exponentially. Therefore, standard laboratory precautions are insufficient; we must implement a targeted Chemical Hygiene Plan (CHP) in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450)[3].

Table 1: Structural Hazard Profiling & Operational Implications
Structural Motif / PropertyHazard ClassificationCausality & Operational Implication
Benzothiazole-2-amine Core Skin Sensitizer (H317)Known to cause allergic contact dermatitis; requires strict dermal protection to prevent sensitization[2].
6-Bromo Substitution Enhanced LipophilicityIncreases cell membrane permeability. Accidental ingestion or dermal exposure carries a high risk of systemic toxicity.
Solvent Vehicle (DMSO/DMF) Penetration EnhancerDMSO rapidly crosses the stratum corneum, carrying dissolved solutes with it. Mandates >0.11mm thickness Nitrile or Neoprene gloves.
Halogenated Heterocycle Aquatic Toxicity (H410)High risk to aquatic life. Absolute prohibition of drain disposal; must be collected for high-temperature incineration[2].

Engineering Controls & PPE Matrix

Before addressing Personal Protective Equipment (PPE), we must establish primary engineering controls. All handling of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm)[3].

Table 2: PPE Selection & Self-Validation Matrix
PPE CategorySpecification & MaterialVerification / Self-Validation Step
Hand Protection Double-gloving required. Inner: Standard Nitrile. Outer: Extended-cuff Nitrile (>0.11mm) or Neoprene.Validation: Perform an air-inflation test on the outer glove to check for micro-tears before donning.
Eye/Face ANSI Z87.1 Compliant Safety Goggles.Validation: Ensure a tight, gap-free seal around the eyes. Add a face shield if handling >50 mL of solution.
Body Flame-resistant, fluid-impermeable lab coat (e.g., Nomex or Tyvek sleeves).Validation: Fasten all buttons. Ensure coat cuffs are tucked under the outer glove to eliminate exposed skin.
Respiratory N95 or P100 particulate respirator (Only if handling outside primary containment).Validation: Perform a positive/negative pressure seal check before entering the active work area.

Operational Workflow & Methodologies

Fine powders of halogenated heterocycles are prone to static buildup. Using standard polystyrene spatulas can cause the powder to aerosolize, bypassing primary containment and increasing inhalation risk. The following step-by-step methodology utilizes anti-static techniques and a "wet-down" protocol to mitigate this risk.

Protocol 1: Safe Weighing and Solubilization
  • System Verification: Verify the chemical fume hood face velocity is within the safe operational range (80-100 fpm). Clear the workspace of unnecessary clutter to maintain laminar airflow[1].

  • Static Mitigation: Place an anti-static mat or use an ionizing bar inside the hood. Utilize anti-static polypropylene or grounded glass weighing funnels.

  • Gowning: Don the PPE matrix (Table 2). Ensure the lab coat cuffs are secured tightly under the outer nitrile gloves.

  • Weighing: Using a grounded stainless-steel spatula, carefully transfer the required mass of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

  • Solubilization (The "Wet-Down" Technique): To prevent aerosolization during transfer, add a small volume of the target solvent (e.g., DMSO) directly to the powder in the weighing vessel to create a slurry.

  • Transfer: Move the wetted slurry to the main reaction vessel. Rinse the weighing vessel three times with the solvent to ensure quantitative transfer and immediate primary decontamination.

HandlingWorkflow A 1. Compound Receipt Storage at 4°C (Desiccated) B 2. Primary Containment Transfer to Fume Hood A->B C 3. Don PPE Matrix Double Nitrile, Lab Coat B->C D 4. Weighing Protocol Anti-static Tools C->D E 5. Solubilization Wet-down in DMSO/DMF D->E F 6. Reaction Execution Closed System Transfer E->F G 7. Decontamination 10% Bleach & Solvent Wash F->G

Workflow for the safe handling and processing of brominated benzothiazole derivatives.

Spill Response & Waste Disposal Plan

A chemical spill involving a highly lipophilic, sensitizing agent requires immediate, calculated action. Your response dictates whether a minor operational hiccup becomes a reportable exposure incident[3].

Protocol 2: Chemical Spill Response
  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 5-foot radius.

  • Assess Physical State: Determine if the spill is dry powder or a solvated mixture (see decision tree below).

  • Powder Spill Containment: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the powder with absorbent paper towels and dampen them with water or a mild solvent (e.g., isopropanol) to trap the particulates.

  • Solution Spill Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, RCRA-compliant hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 10% bleach solution (to degrade the amine/heterocycle) followed by soap and water.

SpillResponse Spill Spill Detected in Work Area Assess Assess Physical State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Solution Spill (e.g., in DMSO) Assess->Solution WetWipe Dampen with Water (Prevent Aerosolization) Powder->WetWipe Absorb Apply Inert Absorbent (Sand / Vermiculite) Solution->Absorb Collect Collect in RCRA-Compliant Hazardous Waste Container WetWipe->Collect Absorb->Collect Clean Decontaminate Area (Soap, Water, Isopropanol) Collect->Clean

Decision tree for chemical spill response based on the physical state of the compound.

Waste Disposal Plan

Due to the acute aquatic toxicity of halogenated benzothiazoles, zero-discharge policies must be enforced.

  • Solid Waste: All contaminated gloves, weigh boats, and absorbent materials must be placed in a sealed, labeled biohazard/chemical waste bin designated for Halogenated Organic Solid Waste .

  • Liquid Waste: Solvent washes and reaction filtrates must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy labeled for Halogenated Organic Liquid Waste .

  • Final Disposition: Waste must be transferred to your Environmental Health and Safety (EHS) department for high-temperature commercial incineration.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov.[Link]

  • OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety." Oshaeducationcenter.com.[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
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